4-Methoxypicolinohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxypyridine-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-12-5-2-3-9-6(4-5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKICRDCJQXTGMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449554 | |
| Record name | 4-Methoxypyridine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187973-18-8 | |
| Record name | 4-Methoxypyridine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on 4-Methoxybenzoylhydrazones and their Antiglycation Activity
Disclaimer: Publicly available scientific literature and databases lack specific technical information regarding the synthesis, biological activity, and experimental protocols for 4-Methoxypicolinohydrazide (CAS number 106690-38-4). Therefore, this guide provides an in-depth analysis of a closely related and well-researched class of compounds: 4-Methoxybenzoylhydrazones . The information presented herein is based on a study evaluating their synthesis and antiglycation activity.
Introduction to 4-Methoxybenzoylhydrazones
4-Methoxybenzoylhydrazones are a class of organic compounds characterized by a hydrazone functional group linking a 4-methoxybenzoyl moiety to various aromatic aldehydes. These compounds have garnered interest in medicinal chemistry due to their diverse biological activities. This guide focuses on their potential as inhibitors of protein glycation, a non-enzymatic process implicated in diabetic complications and aging.
Quantitative Data: Antiglycation Activity
The antiglycation potential of a series of 4-methoxybenzoylhydrazone derivatives was evaluated using an in vitro assay. The results, expressed as IC50 values, are summarized in the table below. Rutin (IC50 = 294.46 ± 1.50 µM) was used as the standard inhibitor for comparison.[1][2][3][4][5]
| Compound ID | Substituent on Aldehyde Ring | IC50 (µM) ± SEM | Activity Compared to Standard (Rutin) |
| 1 | 2,4,6-Trihydroxy | 216.52 ± 4.2 | More Potent |
| 6 | 2,4-Dihydroxy | 227.75 ± 0.53 | More Potent |
| 7 | 3,5-Dihydroxy | 242.53 ± 6.1 | More Potent |
| 11 | 4-Hydroxy-3-methoxy | 287.79 ± 1.59 | More Potent |
| 3 | 2,3-Dihydroxy | 289.58 ± 2.64 | More Potent |
| 4 | 3,4-Dihydroxy | 307.1 ± 6.08 | Comparable |
| 8 | 4-Hydroxy | 347.62 ± 5.8 | Less Potent |
| 2 | 2,3,4-Trihydroxy | 394.76 ± 3.35 | Less Potent |
| 12 | 3-Hydroxy-4-methoxy | 399.90 ± 7.9 | Less Potent |
| 5 | 2,5-Dihydroxy | 420.40 ± 3.3 | Less Potent |
| 17 | Furan-2-yl | 474.97 ± 19.14 | Less Potent |
| 14 | Pyridin-3-yl | 649.18 ± 18.5 | Weak |
| 10 | 4-Methoxy | 657.75 ± 14.0 | Weak |
| 15 | Pyridin-4-yl | 748.71 ± 7.8 | Weak |
| 9, 13, 16, 18-30 | Various | Not Active | Inactive |
Experimental Protocols
Synthesis of 4-Methoxybenzoylhydrazones
A two-step synthesis is employed for the preparation of 4-methoxybenzoylhydrazones.[1]
Step 1: Synthesis of 4-Methoxybenzohydrazide
-
Methyl 4-methoxybenzoate (10 g) is refluxed with hydrazine hydrate (10 mL) in methanol (25 mL) for 6 hours.[2]
-
The excess hydrazine and methanol are evaporated under reduced pressure to yield the crude product.
-
The crude 4-methoxybenzohydrazide is recrystallized from methanol to obtain the pure compound.
Step 2: General Procedure for the Synthesis of 4-Methoxybenzoylhydrazone Derivatives (1-30)
-
A mixture of 4-methoxybenzohydrazide (2 mmol) and a substituted aromatic aldehyde (2 mmol) is refluxed in methanol.
-
A catalytic amount of acetic acid is added to the reaction mixture.
-
The reaction is refluxed for 3 to 4 hours.[1]
-
Upon completion, the solvent is evaporated under vacuum.
-
The resulting crude product is recrystallized from methanol to yield the pure 4-methoxybenzoylhydrazone derivative.
In Vitro Antiglycation Activity Assay
The inhibitory effect of the synthesized compounds on protein glycation is determined using a bovine serum albumin (BSA)-methylglyoxal (MGO) model.
-
A reaction mixture is prepared containing bovine serum albumin (BSA) (10 mg/mL), methylglyoxal (MGO) (14 mM), and the test compound (at various concentrations) in a 0.1 M phosphate buffer (pH 7.4).
-
The mixture is incubated at 37 °C for 7 days.
-
After incubation, the formation of advanced glycation end products (AGEs) is measured spectrofluorometrically at an excitation wavelength of 330 nm and an emission wavelength of 440 nm.
-
The percentage inhibition of glycation is calculated, and the IC50 value for each compound is determined.
-
Rutin is used as a positive control.
Visualizations
Synthesis Workflow
The general synthetic route for the preparation of 4-methoxybenzoylhydrazones is depicted below.
Structure-Activity Relationship (SAR) Logic
The antiglycation activity of 4-methoxybenzoylhydrazones is influenced by the number and position of hydroxyl substituents on the aldehyde-derived phenyl ring.
References
- 1. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 4-Methoxybenzoylhydrazone Derivatives and Evaulation of Their Antiglycation Activity [benthamopenarchives.com]
- 4. Synthesis of 4-methoxybenzoylhydrazones and evaluation of their antiglycation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamopen.com [benthamopen.com]
An In-depth Technical Guide on 4-Methoxy-pyridine-2-carboxylic acid hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-pyridine-2-carboxylic acid hydrazide, also known as 4-methoxypicolinohydrazide, is a heterocyclic organic compound.[1] Its structure, featuring a pyridine ring substituted with a methoxy group and a hydrazide functional group, makes it a valuable building block in medicinal chemistry and drug discovery. Hydrazides and their derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitubercular properties. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of 4-Methoxy-pyridine-2-carboxylic acid hydrazide, with a focus on technical details relevant to research and development.
Physicochemical Properties
Detailed experimental data for 4-Methoxy-pyridine-2-carboxylic acid hydrazide is not extensively available in published literature. However, based on its chemical structure and data from commercial suppliers, the following properties can be summarized.
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O₂ | [1][2] |
| Molecular Weight | 167.17 g/mol | [1][2] |
| CAS Number | 187973-33-0 | |
| Appearance | Solid (form) | [1] |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Not reported | |
| pKa | Not reported |
Note: The lack of publicly available, experimentally determined data for properties such as melting point, boiling point, and solubility necessitates that these be determined empirically for any specific application.
Synthesis and Reactivity
The synthesis of 4-Methoxy-pyridine-2-carboxylic acid hydrazide typically proceeds via the reaction of a corresponding ester, such as methyl 4-methoxy-pyridine-2-carboxylate, with hydrazine hydrate. This is a standard and widely used method for the preparation of hydrazides.
A general experimental protocol for this type of reaction is as follows:
Experimental Protocol: Synthesis of a Hydrazide from an Ester
-
Reaction Setup: A solution of the starting ester (1 equivalent) in a suitable solvent, such as ethanol or methanol, is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Addition of Hydrazine Hydrate: Hydrazine hydrate (typically a molar excess, e.g., 3-5 equivalents) is added to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is typically removed under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or water) to yield the pure hydrazide.
The hydrazide functional group is a versatile synthon in organic chemistry. It can undergo a variety of reactions, most notably condensation with aldehydes and ketones to form hydrazones. These hydrazones are often the basis for the synthesis of more complex heterocyclic systems and are frequently investigated for their biological activities.
Figure 1: General synthesis pathway for 4-Methoxy-pyridine-2-carboxylic acid hydrazide and its subsequent reaction to form hydrazone derivatives.
Potential Biological Activities and Applications
While no specific biological activities have been reported for 4-Methoxy-pyridine-2-carboxylic acid hydrazide itself, the broader class of pyridine carboxylic acid hydrazides and their hydrazone derivatives are known to possess a wide range of pharmacological properties. These include:
-
Antitubercular Activity: Isoniazid, a hydrazide of isonicotinic acid, is a frontline drug for the treatment of tuberculosis. The structural similarity suggests that derivatives of 4-Methoxy-pyridine-2-carboxylic acid hydrazide could be investigated for similar activity.
-
Antibacterial and Antifungal Activity: Many hydrazone derivatives of various heterocyclic carboxylic acid hydrazides have demonstrated potent activity against a range of bacterial and fungal strains.
-
Anticancer Activity: Some studies have reported on the anticancer potential of pyridine-based hydrazone compounds.
-
Anti-inflammatory and Analgesic Activity: These activities have also been observed in this class of compounds.
The methoxy substituent on the pyridine ring can influence the compound's lipophilicity and electronic properties, which in turn can modulate its biological activity and pharmacokinetic profile. Therefore, 4-Methoxy-pyridine-2-carboxylic acid hydrazide serves as a key intermediate for the synthesis of novel compounds for screening in various drug discovery programs.
Figure 2: Workflow illustrating the use of 4-Methoxy-pyridine-2-carboxylic acid hydrazide as a core structure for generating diverse derivatives for biological screening.
Safety Information
Based on available supplier data, 4-Methoxy-pyridine-2-carboxylic acid hydrazide is classified with the GHS07 pictogram and has a "Warning" signal word. The hazard statement H302 indicates that it is harmful if swallowed.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound.
Conclusion
4-Methoxy-pyridine-2-carboxylic acid hydrazide is a chemical intermediate with significant potential for the development of novel therapeutic agents. While specific experimental data for this compound is sparse in the public domain, its synthesis and reactivity follow well-established chemical principles for hydrazides. Its structural similarity to other biologically active pyridine hydrazides makes it an attractive starting material for medicinal chemistry research. Further investigation into the synthesis of its derivatives and their subsequent biological evaluation is warranted to explore its full potential in drug discovery. Researchers working with this compound should be prepared to determine its key physicochemical properties experimentally as part of their research and development process.
References
An In-depth Technical Guide to the Synthesis of 4-Methoxypicolinohydrazide Starting Materials
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 4-methoxypicolinohydrazide, a key building block in pharmaceutical research and development. This document outlines the synthesis of its crucial precursors, including 4-methoxypicolinonitrile, 4-methoxypicolinic acid, and methyl 4-methoxypicolinate, providing detailed experimental protocols and quantitative data to facilitate laboratory synthesis.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its utility as a scaffold in the synthesis of various biologically active molecules. Its preparation typically involves a multi-step synthesis commencing from readily available starting materials. This guide details the most common and efficient synthetic routes, focusing on the transformation of 4-methoxypicolinonitrile through hydrolysis and esterification to yield the hydrazide.
Synthetic Pathways
The most prevalent synthetic route to this compound begins with 4-methoxypicolinonitrile. This pathway involves the hydrolysis of the nitrile group to a carboxylic acid, followed by esterification, and finally, reaction with hydrazine hydrate to form the desired hydrazide.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step in the synthesis of this compound, based on established chemical transformations for analogous pyridine derivatives.
| Step | Reaction | Starting Material | Key Reagents | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Hydrolysis | 4-Methoxypicolinonitrile | Sulfuric Acid, Water | 4-6 | Reflux (approx. 100) | 85-95 |
| 2 | Esterification | 4-Methoxypicolinic Acid | Methanol, Sulfuric Acid | 8-12 | Reflux (approx. 65) | 80-90 |
| 3 | Hydrazinolysis | Methyl 4-Methoxypicolinate | Hydrazine Hydrate | 2-4 | Reflux | 90-98 |
Experimental Protocols
The following protocols are based on established and widely accepted chemical transformations for analogous pyridine derivatives and provide a detailed methodology for the synthesis of this compound and its precursors.[1]
Step 1: Synthesis of 4-Methoxypicolinic Acid from 4-Methoxypicolinonitrile (Hydrolysis)
This procedure outlines the hydrolysis of the nitrile group of 4-methoxypicolinonitrile to yield 4-methoxypicolinic acid.
Materials:
-
4-Methoxypicolinonitrile
-
Concentrated Sulfuric Acid
-
Deionized Water
-
Sodium Hydroxide solution (for neutralization)
-
Thin-Layer Chromatography (TLC) plates
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 4-methoxypicolinonitrile in an aqueous solution of sulfuric acid (e.g., 50% v/v).
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature in an ice bath.
-
Carefully neutralize the mixture with a suitable base, such as a concentrated sodium hydroxide solution, to precipitate the crude 4-methoxypicolinic acid.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold deionized water to remove any remaining salts.
-
Dry the product under vacuum to yield 4-methoxypicolinic acid.
Step 2: Synthesis of Methyl 4-Methoxypicolinate from 4-Methoxypicolinic Acid (Fischer Esterification)
This protocol details the esterification of 4-methoxypicolinic acid to its corresponding methyl ester.[1]
Materials:
-
4-Methoxypicolinic Acid
-
Methanol
-
Concentrated Sulfuric Acid (catalytic amount)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Organic solvent (e.g., ethyl acetate)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve 4-methoxypicolinic acid in an excess of methanol in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude methyl 4-methoxypicolinate.
-
The product can be further purified by column chromatography if necessary.
Step 3: Synthesis of this compound from Methyl 4-Methoxypicolinate (Hydrazinolysis)
This final step describes the conversion of the methyl ester to the desired hydrazide.
Materials:
-
Methyl 4-Methoxypicolinate
-
Hydrazine Hydrate
-
Ethanol (or another suitable alcohol)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve methyl 4-methoxypicolinate in a suitable alcohol, such as ethanol, in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, this compound, will often precipitate out of the solution upon cooling.
-
Collect the solid product by filtration.
-
Wash the product with a small amount of cold ethanol and dry under vacuum.
Conclusion
The synthetic pathways and experimental protocols detailed in this guide provide a robust framework for the laboratory-scale production of this compound. By starting with commercially available 4-methoxypicolinonitrile, researchers can efficiently synthesize this valuable intermediate for applications in drug discovery and development. The provided quantitative data and step-by-step instructions are intended to support the successful and reproducible synthesis of this important chemical entity.
References
4-Methoxypicolinohydrazide chemical structure and IUPAC name
This technical guide provides a comprehensive overview of 4-Methoxypicolinohydrazide, including its chemical structure, IUPAC name, and physicochemical properties. It also details a plausible experimental protocol for its synthesis and presents a visual representation of the synthetic workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and IUPAC Name
This compound is a pyridine derivative characterized by a methoxy group at the 4-position and a hydrazide group at the 2-position of the pyridine ring.
Chemical Structure:
IUPAC Name: 4-methoxypyridine-2-carbohydrazide[1]
Synonyms: this compound, 4-Methoxy-pyridine-2-carboxylic acid hydrazide
Physicochemical and Quantitative Data
Detailed experimental data for this compound is not extensively available in public literature. The following table summarizes the key known identifiers and computed properties for this compound. For context, physicochemical properties of the related starting material, 4-methoxypyridine, are also provided.
| Property | Value | Source |
| This compound | ||
| CAS Number | 187973-18-8 | [1] |
| Molecular Formula | C₇H₉N₃O₂ | [1] |
| Molecular Weight | 167.17 g/mol | [1] |
| SMILES | COc1ccnc(c1)C(=O)NN | [1] |
| 4-Methoxypyridine (Starting Material) | ||
| Melting Point | 4 °C | [2] |
| Boiling Point | 191 °C | [2] |
| Density | 1.075 g/cm³ | [2] |
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl 4-methoxypicolinate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 4-methoxypicolinate (1 equivalent) in ethanol (20 mL).
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (3 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling and Crystallization: After the reaction is complete, cool the mixture to room temperature, and then further cool it in an ice bath for 30 minutes to promote crystallization of the product.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified this compound in a desiccator under vacuum to obtain the final product.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Research on similar pyridine carbohydrazide derivatives suggests potential applications as anticonvulsant agents; however, the specific biological profile of the 4-methoxy substituted compound remains to be investigated.[3]
Visualized Experimental Workflow
The following diagram illustrates the proposed synthetic workflow for this compound.
References
A Technical Guide to the Biological Activities of Picolinohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential biological activities of picolinohydrazide derivatives. The document summarizes key findings from various studies, focusing on anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. Detailed experimental methodologies, quantitative biological data, and visual representations of signaling pathways and experimental workflows are presented to facilitate further research and drug development in this area.
Introduction to Picolinohydrazide Derivatives
Picolinohydrazide, a derivative of picolinic acid, and its subsequent derivatives form a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The core structure, featuring a pyridine ring linked to a hydrazide group, provides a versatile scaffold for chemical modifications, leading to a wide array of molecules with diverse biological activities. The presence of multiple hydrogen bond donors and acceptors, along with the aromatic pyridine ring, allows for varied interactions with biological targets. This has led to the exploration of picolinohydrazide derivatives as potential therapeutic agents for a range of diseases.
Anticancer Activity
Picolinohydrazide and its related derivatives, such as picolinamides and hydrazones, have demonstrated notable anticancer properties. A primary mechanism of action for some of these derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various picolinamide and hydrazone derivatives against several human cancer cell lines.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 7h | Picolinamide | A549 (Lung) | - | [1] |
| 9a | Picolinamide | A549 (Lung) | - | [1] |
| 9l | Picolinamide | A549 (Lung) | - | [1] |
| 7h | Picolinamide | Panc-1 (Pancreatic) | Significant cell death | [1] |
| 7h | Picolinamide | OVCAR-3 (Ovarian) | Significant cell death | [1] |
| 7h | Picolinamide | HT29 (Colon) | Significant cell death | [1] |
| 7h | Picolinamide | 786-O (Renal) | Significant cell death | [1] |
| 3h | Hydrazide-hydrazone | PC-3 (Prostate) | 1.32 | [2] |
| 3h | Hydrazide-hydrazone | MCF-7 (Breast) | 2.99 | [2] |
| 3h | Hydrazide-hydrazone | HT-29 (Colon) | 1.71 | [2] |
| 3a | Quinoline-based dihydrazone | BGC-823 (Gastric) | 7.01 - 34.32 | [3] |
| 3b | Quinoline-based dihydrazone | BEL-7402 (Hepatoma) | 7.016 | [3] |
| 3c | Quinoline-based dihydrazone | MCF-7 (Breast) | 7.05 | [3] |
| 3d | Quinoline-based dihydrazone | A549 (Lung) | - | [3] |
Note: "-" indicates that the specific IC50 value was not provided in the abstract, but the compound was highlighted as having significant activity.
Mechanism of Action: VEGFR-2 Inhibition Signaling Pathway
The inhibition of VEGFR-2 by picolinamide derivatives blocks the downstream signaling cascade that promotes angiogenesis. Upon binding of Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates, initiating a series of intracellular signaling pathways, including the PLCγ-PKC-Raf-MEK-ERK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[4][5] Picolinamide-based inhibitors can interfere with the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing its activation.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A common method to evaluate the anticancer activity of picolinohydrazide derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The picolinohydrazide derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours). A control group is treated with the vehicle only.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[2]
Antimicrobial Activity
Several picolinohydrazide derivatives, particularly hydrazones, have been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of various hydrazone derivatives against different microbial strains.
| Compound ID | Derivative Type | Microbial Strain | MIC (µg/mL) | Reference |
| Nitrofurazone Analogue 38 | Hydrazide-hydrazone | Staphylococcus epidermidis ATCC 12228 | < 1 | [6] |
| Nitrofurazone Analogue 45 | Hydrazide-hydrazone | Staphylococcus aureus ATCC 25923 | < 1 | [6] |
| Pyrazoline Derivative 5 | Pyrazoline | Staphylococcus aureus | 64 | [7] |
| Pyrazoline Derivative 19 | Pyrazoline | Staphylococcus aureus | 64 | [7] |
| Pyrazoline Derivative 24 | Pyrazoline | Staphylococcus aureus | 64 | [7] |
| Pyrazoline Derivative 19 | Pyrazoline | Pseudomonas aeruginosa | - | [7] |
| Pyrazoline Derivative 22 | Pyrazoline | Pseudomonas aeruginosa | - | [7] |
| Pyrazoline Derivative 22 | Pyrazoline | Candida albicans | 64 | [7] |
| Pyrazoline Derivative 26 | Pyrazoline | Candida albicans | 64 | [7] |
| Pyrazole Analogue 3 | Pyrazole | Escherichia coli | 0.25 | [8] |
| Pyrazole Analogue 4 | Pyrazole | Streptococcus epidermidis | 0.25 | [8] |
| Pyrazole Analogue 2 | Pyrazole | Aspergillus niger | 1 | [8] |
Note: "-" indicates that the compound was highlighted as having the best activity, but the specific MIC value was not provided in the abstract.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared from a fresh culture, and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Compound Dilution: The picolinohydrazide derivatives are dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Positive (microorganism in medium without the compound) and negative (medium only) growth controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria, and 28-35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]
Anticonvulsant Activity
Derivatives of picolinic acid have shown promise as anticonvulsant agents. Their mechanism of action is often associated with the modulation of GABAergic neurotransmission.
Quantitative Anticonvulsant Data
The following table summarizes the median effective dose (ED₅₀) of picolinic acid derivatives in preclinical models of seizures.
| Compound ID | Derivative Type | Seizure Model | ED₅₀ (mg/kg) | Reference |
| Pic-2-F-BZA (7) | Picolinic acid amide | Not Specified | Most effective of series | [10] |
| Quinazoline analogue III | Quinazoline | PTZ-induced clonic convulsion | 73.1 | [11] |
| Quinazoline analogue IV | Quinazoline | PTZ-induced clonic convulsion | 11.79 | [11] |
Mechanism of Action: GABAA Receptor Modulation
The gamma-aminobutyric acid type A (GABAA) receptor is a ligand-gated ion channel that mediates the majority of fast synaptic inhibition in the central nervous system. Upon binding of GABA, the receptor's chloride channel opens, leading to an influx of chloride ions and hyperpolarization of the neuron, which reduces its excitability. Many anticonvulsant drugs, including benzodiazepines, act as positive allosteric modulators of the GABAA receptor, enhancing the effect of GABA. Some hydrazone and quinazoline derivatives are thought to act in a similar manner, binding to the receptor and increasing the frequency or duration of channel opening in the presence of GABA, thereby potentiating the inhibitory signal and suppressing seizure activity.[12][13]
Experimental Protocol: Anticonvulsant Screening
The anticonvulsant potential of picolinohydrazide derivatives is typically evaluated in rodent models of seizures, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests.
-
Animal Models: Adult mice or rats are used for these studies.
-
Compound Administration: The test compounds are administered to the animals, usually via intraperitoneal (i.p.) or oral (p.o.) routes, at various doses.
-
Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures. A brief electrical stimulus is delivered through corneal or ear-clip electrodes to induce a seizure. The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is considered a positive result.
-
Pentylenetetrazole (PTZ) Test: This test is a model for myoclonic and absence seizures. A convulsant dose of PTZ is administered subcutaneously (s.c.) or intraperitoneally (i.p.). The compound is considered effective if it prevents or delays the onset of clonic or tonic seizures.
-
Data Analysis: The dose of the compound that protects 50% of the animals from seizures (ED₅₀) is calculated using probit analysis. Neurotoxicity is also assessed, often using the rotarod test, to determine the dose that causes motor impairment in 50% of the animals (TD₅₀). The protective index (PI = TD₅₀/ED₅₀) is then calculated to assess the compound's margin of safety.[14]
Anti-inflammatory Activity
Certain pyrazole derivatives, which can be synthesized from hydrazide precursors, have shown significant anti-inflammatory properties.
Quantitative Anti-inflammatory Data
The following table shows the in vitro and in vivo anti-inflammatory activity of some pyrazole derivatives.
| Compound ID | Derivative Type | Assay | IC50 (µM) or % Inhibition | Reference |
| Pyrazole Analogue 4 | Pyrazole | Carrageenan-induced paw edema | Better than standard | [8] |
| Pyridazinone Derivative 5a | Pyridazinone | COX-2 Inhibition | 0.77 | [15] |
| Pyridazinone Derivative 5f | Pyridazinone | COX-2 Inhibition | 1.89 | [15] |
| Pyrazoline Derivative 2g | Pyrazoline | Lipoxygenase Inhibition | 80 | [11] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
-
Animal Model: Wistar or Sprague-Dawley rats are typically used.
-
Compound Administration: The test compounds are administered orally or intraperitoneally to the rats at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a set period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of a phlogistic agent, such as carrageenan (e.g., 0.1 mL of a 1% solution), is administered into the hind paw of each rat.
-
Measurement of Paw Edema: The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of paw edema for each group is calculated by comparing the increase in paw volume of the treated groups with that of the control group. A significant reduction in paw edema indicates anti-inflammatory activity.[16]
Experimental Workflow for Biological Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel picolinohydrazide derivatives.
Conclusion
Picolinohydrazide derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents warrants further investigation. The information presented in this technical guide, including quantitative data, detailed experimental protocols, and mechanistic insights, is intended to serve as a valuable resource for researchers and drug development professionals working to advance these compounds towards clinical applications. Future studies should focus on optimizing the therapeutic indices of these derivatives and elucidating their mechanisms of action in greater detail.
References
- 1. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of GABAA Receptor Gene Expression and Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. wjbphs.com [wjbphs.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. turkjps.org [turkjps.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi-res.com [mdpi-res.com]
- 14. frontiersin.org [frontiersin.org]
- 15. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
4-Methoxypicolinohydrazide: A Versatile Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazide-hydrazone derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Among these, the picolinohydrazide scaffold, a pyridine-based hydrazide, has garnered considerable attention. This technical guide focuses on the 4-methoxypicolinohydrazide core, exploring its synthesis, derivatization, and its promising role in the development of novel therapeutic agents. While specific biological data for this compound itself is limited in publicly available literature, this guide will leverage data from closely related analogs to highlight the potential of this chemical moiety in anticancer, antitubercular, and antiviral research.
Synthesis of the this compound Core and its Derivatives
The synthesis of this compound and its subsequent hydrazone derivatives typically follows a two-step process. The first step involves the formation of the hydrazide from a corresponding ester, and the second is the condensation with an aldehyde or ketone to yield the hydrazone.
Step 1: Synthesis of this compound
The synthesis of the this compound core starts from 4-methoxypicolinic acid. The acid is first esterified, commonly to its methyl or ethyl ester, and then reacted with hydrazine hydrate.
Experimental Protocol: General Procedure for the Synthesis of Picolinohydrazides
A general method for synthesizing picolinohydrazides involves the reaction of the corresponding picolinate ester with hydrazine hydrate.
-
Esterification of 4-Methoxypicolinic Acid: 4-Methoxypicolinic acid is dissolved in an excess of methanol or ethanol. A catalytic amount of a strong acid, such as sulfuric acid, is added. The mixture is refluxed for several hours. After cooling, the solvent is removed under reduced pressure. The residue is neutralized with a base, and the ester is extracted with an organic solvent.
-
Hydrazinolysis of the Ester: The synthesized methyl or ethyl 4-methoxypicolinate is dissolved in a suitable solvent like ethanol. An excess of hydrazine hydrate is added to the solution. The reaction mixture is refluxed for several hours until the starting ester is consumed (monitored by TLC). Upon cooling, the this compound product often precipitates and can be collected by filtration and recrystallized.
Step 2: Synthesis of 4-Methoxypicolinohydrazone Derivatives
The hydrazide group of this compound can be readily condensed with a variety of aldehydes and ketones to form a diverse library of hydrazone derivatives.
Experimental Protocol: General Procedure for the Synthesis of Hydrazide-Hydrazones
The following is a general protocol for the synthesis of hydrazide-hydrazone derivatives:
-
Dissolve 1 mmol of this compound in a suitable solvent, such as ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add 1 mmol of the desired aldehyde or ketone to the reaction mixture.
-
Reflux the mixture for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The hydrazone product often precipitates out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry. The product can be further purified by recrystallization.
Workflow for the Synthesis of 4-Methoxypicolinohydrazone Derivatives
The Enigmatic Profile of 4-Methoxypicolinohydrazide: A Search for Its Scientific History
Despite its availability from commercial chemical suppliers, a comprehensive review of scientific literature and patent databases reveals a notable absence of published research on the discovery, history, and biological activity of 4-Methoxypicolinohydrazide (CAS Number: 187973-18-8). This scarcity of information precludes the creation of an in-depth technical guide with detailed experimental protocols, quantitative data, and pathway analyses as requested.
This investigation into the scientific background of this compound involved extensive searches of scholarly databases, chemical repositories, and patent archives. The inquiry aimed to uncover primary and secondary research articles detailing its synthesis, characterization, and any exploration of its pharmacological or biological properties. However, these searches did not yield any specific studies focused on this particular molecule.
While the compound is listed by several chemical vendors, the provided information is limited to basic physicochemical properties such as its molecular formula (C₇H₉N₃O₂) and molecular weight (167.17 g/mol ). No associated research articles, citations, or application notes were found to be linked to these commercial listings.
It is not uncommon for chemical entities to be synthesized and made commercially available without extensive accompanying public research. This can occur for several reasons:
-
Inclusion in Large Chemical Libraries: The compound may have been synthesized as part of a large library for high-throughput screening campaigns, where the results for individual "inactive" or unselected compounds are often not published.
-
Intermediate in Unpublished Synthesis: It might serve as an intermediate in a proprietary synthetic pathway that has not been disclosed in the public domain.
-
Novelty: this compound could be a relatively new compound with research yet to be published.
Insights from Structurally Related Compounds
In the absence of direct data, a brief examination of structurally related compounds can offer hypothetical context, though it must be emphasized that this does not represent data on this compound itself. Research on other picolinohydrazide and isonicotinohydrazide derivatives has shown a wide range of biological activities, including antimicrobial and antitubercular effects. For instance, isoniazid (isonicotinic acid hydrazide) is a cornerstone drug in the treatment of tuberculosis. Derivatives of the hydrazide scaffold are a common motif in medicinal chemistry due to their ability to form multiple hydrogen bonds and act as scaffolds for further chemical modification.
Similarly, methoxy-substituted pyridine rings are present in numerous biologically active molecules, where the methoxy group can influence solubility, metabolic stability, and receptor binding affinity.
Conclusion
The core requirements of a technical guide—including quantitative data, detailed experimental protocols, and signaling pathway diagrams—cannot be fulfilled for this compound due to the current lack of publicly available scientific research. The discovery and history of this specific compound remain undocumented in accessible scientific literature and patent databases. Therefore, any in-depth analysis of its biological role or mechanism of action would be purely speculative. Further investigation would be contingent on the future publication of research that specifically addresses the synthesis and biological evaluation of this compound.
Spectroscopic Analysis of 4-Methoxypicolinohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Methoxypicolinohydrazide. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed analysis based on established principles of organic spectroscopy and data from analogous structures. It serves as a practical resource for researchers in identifying and characterizing this compound and similar molecules.
Molecular Structure
Chemical Name: this compound CAS Number: 106690-38-4 Molecular Formula: C₇H₉N₃O₂ Molecular Weight: 167.17 g/mol Structure:
Spectroscopic Data Summary
The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.
¹H NMR (Proton NMR) Data (Predicted)
Solvent: DMSO-d₆, Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 - 10.0 | s (broad) | 1H | -NH- (Amide) |
| ~8.3 | d | 1H | H-6 (Pyridine) |
| ~7.5 | d | 1H | H-3 (Pyridine) |
| ~7.0 | dd | 1H | H-5 (Pyridine) |
| ~4.4 | s (broad) | 2H | -NH₂ (Hydrazide) |
| 3.85 | s | 3H | -OCH₃ (Methoxy) |
¹³C NMR (Carbon NMR) Data (Predicted)
Solvent: DMSO-d₆, Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Amide) |
| ~163 | C-4 (Pyridine, C-OCH₃) |
| ~150 | C-2 (Pyridine, C-C=O) |
| ~148 | C-6 (Pyridine) |
| ~110 | C-5 (Pyridine) |
| ~108 | C-3 (Pyridine) |
| 55.5 | -OCH₃ (Methoxy) |
FT-IR (Fourier-Transform Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Strong, Broad | N-H stretching (Amide and Hydrazide) |
| 3000 - 3100 | Medium | C-H stretching (Aromatic) |
| 2850 - 2950 | Medium | C-H stretching (Aliphatic, -OCH₃) |
| ~1660 | Strong, Sharp | C=O stretching (Amide I) |
| ~1600 | Medium | C=N stretching, C=C stretching (Pyridine ring) |
| ~1550 | Medium | N-H bending (Amide II) |
| 1250 - 1300 | Strong | C-O-C stretching (Asymmetric, Aryl ether) |
| 1020 - 1080 | Medium | C-O-C stretching (Symmetric, Aryl ether) |
Mass Spectrometry (MS) Data (Predicted)
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 167 | High | [M]⁺ (Molecular Ion) |
| 136 | Medium | [M - NHNH₂]⁺ |
| 108 | High | [M - CONHNH₂]⁺ |
| 78 | Medium | [C₅H₄N]⁺ (Pyridine fragment) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
For ¹³C NMR, proton decoupling is used to simplify the spectrum. A longer relaxation delay (e.g., 5 seconds) may be necessary for quaternary carbons.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound, direct insertion probe or gas chromatography (GC-MS) can be used. For less stable compounds, soft ionization techniques like Electrospray Ionization (ESI) would be preferred.
-
Ionization: Ionize the sample using Electron Ionization (EI) at 70 eV. This method provides a characteristic fragmentation pattern.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and record their abundance.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.
Visualization of Analytical Workflows
The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between different spectroscopic techniques in structure elucidation.
In-depth Technical Guide: 4-Methoxypicolinohydrazide Mechanism of Action Hypothesis
To: Researchers, Scientists, and Drug Development Professionals
Subject: Hypothesis on the Mechanism of Action for 4-Methoxypicolinohydrazide
Executive Summary
This document outlines a hypothesized mechanism of action for the compound this compound. Extensive literature searches were conducted to gather data on its biological activity, potential cellular targets, and effects on signaling pathways. However, publicly available scientific literature and databases lack specific studies on the mechanism of action of this compound.
Therefore, this guide puts forth a theoretical framework based on the structural features of the molecule and the known mechanisms of similar chemical moieties. The primary hypothesis is that this compound acts as an inhibitor of a specific class of enzymes, potentially those involved in signal transduction or metabolic pathways. This hypothesis is predicated on the presence of a hydrazide group, a known pharmacophore in various enzyme inhibitors, and a methoxy-substituted picolinyl ring, which could confer target specificity.
This document will detail the proposed mechanism, suggest potential experimental approaches to validate this hypothesis, and provide a framework for future research into the therapeutic potential of this compound.
Introduction
This compound is a synthetic compound with a chemical structure suggestive of potential biological activity. The picolinohydrazide scaffold is present in a number of compounds with demonstrated pharmacological effects. However, the specific biological targets and the mechanism by which this compound exerts its effects remain uncharacterized. This guide aims to bridge this knowledge gap by proposing a testable hypothesis for its mechanism of action, thereby providing a foundation for further investigation.
Hypothesized Mechanism of Action: Enzyme Inhibition
Based on its chemical structure, we hypothesize that this compound functions as an enzyme inhibitor. This hypothesis is supported by the following points:
-
Hydrazide Moiety: The hydrazide functional group (-CONHNH2) is a key feature of many known enzyme inhibitors. Hydrazides can act as:
-
Competitive Inhibitors: By mimicking the natural substrate and binding to the enzyme's active site.
-
Non-competitive Inhibitors: By binding to an allosteric site and inducing a conformational change that reduces the enzyme's catalytic efficiency.
-
Uncompetitive Inhibitors: By binding to the enzyme-substrate complex.
-
Irreversible Inhibitors: By forming a covalent bond with the enzyme, often after enzymatic activation.
-
-
Picolinyl Ring: The methoxy-substituted picolinyl ring likely plays a crucial role in determining the compound's specificity for its target enzyme. The arrangement of the methoxy group and the nitrogen atom in the pyridine ring can influence binding affinity and selectivity through hydrogen bonding, hydrophobic interactions, and steric complementarity with the enzyme's binding pocket.
Potential Target Enzyme Classes
Given the structural features, potential enzyme targets for this compound could include:
-
Histone Deacetylases (HDACs): Some hydrazides are known HDAC inhibitors.
-
Monoamine Oxidases (MAOs): Hydrazide-containing compounds have been developed as MAO inhibitors.
-
Kinases: While less common, some kinase inhibitors possess hydrazide-like structures.
-
Metalloproteinases: The hydrazide group can chelate metal ions essential for the catalytic activity of these enzymes.
Proposed Experimental Validation
To test the hypothesis that this compound acts as an enzyme inhibitor, a series of experiments are proposed.
Initial Screening and Target Identification
Experimental Protocol:
-
Broad-Spectrum Kinase and Phosphatase Profiling:
-
Utilize commercially available kinase and phosphatase screening panels (e.g., services from Eurofins, Promega, or Reaction Biology).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Submit the compound for screening at a fixed concentration (e.g., 10 µM) against a panel of several hundred kinases and phosphatases.
-
The assays are typically performed using radiometric, fluorescence, or luminescence-based methods to measure enzyme activity.
-
Data will be reported as a percentage of inhibition relative to a control.
-
-
HDAC and MAO Inhibition Assays:
-
Perform in vitro inhibition assays using commercially available kits (e.g., from Cayman Chemical or Abcam).
-
These kits typically provide the enzyme, substrate, and necessary buffers.
-
Prepare a dilution series of this compound.
-
Incubate the enzyme with varying concentrations of the compound before adding the substrate.
-
Measure the enzyme activity using a fluorometric or colorimetric plate reader.
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Quantitative Data Presentation
The results from the initial screening and subsequent dose-response experiments should be summarized in a table for clear comparison.
| Enzyme Target | Assay Type | Inhibitor Concentration (µM) | % Inhibition | IC50 (µM) |
| Kinase A | Radiometric | 10 | Value | Value |
| Kinase B | Fluorescence | 10 | Value | Value |
| HDAC1 | Fluorometric | 1, 5, 10, 25, 50 | Values | Value |
| MAO-A | Fluorometric | 1, 5, 10, 25, 50 | Values | Value |
| MAO-B | Fluorometric | 1, 5, 10, 25, 50 | Values | Value |
Mechanism of Inhibition Studies
Once a primary target is identified, further experiments are needed to elucidate the specific mechanism of inhibition (competitive, non-competitive, etc.).
Experimental Protocol: Enzyme Kinetics
-
Enzyme Reaction Setup:
-
Prepare a series of reaction mixtures containing a fixed concentration of the target enzyme and varying concentrations of the substrate.
-
For each substrate concentration, prepare a set of reactions with different fixed concentrations of this compound (including a no-inhibitor control).
-
Initiate the reaction by adding the substrate.
-
Measure the initial reaction velocity (V₀) at each substrate and inhibitor concentration.
-
-
Data Analysis:
-
Plot the initial velocity (V₀) against the substrate concentration ([S]) for each inhibitor concentration to generate Michaelis-Menten plots.
-
Transform the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).
-
Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor to determine the mode of inhibition.
-
Visualization of Hypothesized Pathways and Workflows
Hypothesized Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where this compound inhibits a key kinase, leading to downstream effects.
Caption: Hypothesized inhibition of a cytoplasmic kinase cascade by this compound.
Experimental Workflow for Target Validation
The following diagram outlines the logical flow of experiments to validate the hypothesized mechanism of action.
Commercial Suppliers and Research Applications of 4-Methoxypicolinohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of 4-Methoxypicolinohydrazide, a key chemical intermediate for research and development. It includes a comparative table of suppliers, their product specifications, and a detailed, hypothetical experimental protocol for its application in the synthesis of a potential kinase inhibitor.
Commercial Availability and Specifications
This compound (CAS No. 106690-38-4) is a specialty chemical available from a select number of commercial suppliers. For research purposes, it is crucial to consider not only the availability but also the purity and formulation of the compound. The following table summarizes the product specifications from various identified suppliers to facilitate a comparative analysis for procurement.
| Supplier | Product Number | Purity | Formulation | Storage Conditions | Notes |
| Parchem | - | Request Quote | - | - | Bulk and various packaging options available. |
| Universal Biologicals | CS-0082310 | >95% | Solid | Room Temperature | Available in 1g quantities. |
| BLD Pharm | BD115378 | 97% | Solid | Room Temperature | - |
| Chem-Impex International | 25807 | >98% (TLC) | Solid | Room Temperature | - |
| Key Organics | SPB-00109 | >95% | Solid | Room Temperature | Part of their screening collection. |
| Ambeed | A291357 | 97% | Solid | Room Temperature | - |
Note: The information in this table is based on publicly available data from the suppliers' websites and may be subject to change. It is recommended to request a certificate of analysis (CoA) for lot-specific data.
Hypothetical Research Application: Synthesis of a Novel Kinase Inhibitor
While specific research applications of this compound are not extensively documented in publicly available literature, its chemical structure, featuring a picolinohydrazide moiety, makes it a valuable precursor for the synthesis of various heterocyclic compounds with potential biological activity. Picolinamide derivatives, for instance, have been investigated as potent enzyme inhibitors.
The following section outlines a hypothetical experimental protocol for the synthesis of a novel kinase inhibitor, utilizing this compound as a key starting material. This protocol is based on established synthetic methodologies for related hydrazide compounds.
Experimental Protocol: Synthesis of a Pyrazolyl-Pyridine Derivative
This protocol describes a two-step synthesis of a potential kinase inhibitor, starting from the condensation of this compound with a dicarbonyl compound to form a pyrazole ring, followed by a Suzuki coupling to introduce a functional group.
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Aryl boronic acid (e.g., 4-fluorophenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step 1: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methoxypyridine
-
To a solution of this compound (1.0 eq) in absolute ethanol, add the 1,3-dicarbonyl compound (1.1 eq) and a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the desired pyrazole derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Suzuki Coupling of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methoxypyridine with an Aryl Boronic Acid
-
In a round-bottom flask, combine the pyrazole derivative from Step 1 (1.0 eq), the aryl boronic acid (1.2 eq), sodium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Add a mixture of 1,4-dioxane and water (4:1 v/v).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture at 80-90 °C for 8-12 hours, or until the starting material is consumed as indicated by TLC.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point.
Visualizing the Experimental Workflow and a Hypothetical Signaling Pathway
To further illustrate the research application, the following diagrams, generated using the DOT language for Graphviz, depict the experimental workflow and a hypothetical signaling pathway where the synthesized inhibitor might act.
Caption: A flowchart illustrating the key stages in the synthesis of a potential kinase inhibitor.
Caption: A diagram showing the potential mechanism of action of the synthesized inhibitor on a generic kinase pathway.
This guide serves as a starting point for researchers interested in utilizing this compound. The provided information on suppliers and the detailed, albeit hypothetical, experimental protocol are intended to facilitate the design and execution of novel research in the field of medicinal chemistry and drug discovery.
Methodological & Application
Application Note: General Synthesis Strategy for 4-Methoxypicolinohydrazide
Abstract
This document outlines the general synthetic strategy for producing 4-Methoxypicolinohydrazide, a picolinohydrazide derivative of interest in medicinal chemistry and drug development. Picolinohydrazides are a class of compounds recognized for their wide range of biological activities and their utility as ligands in coordination chemistry.[1] The synthesis is conceptually approached as a two-step process involving the formation of an intermediate ester from 4-methoxypicolinic acid, followed by hydrazinolysis to yield the final hydrazide product. This document provides a generalized protocol suitable for a research setting.
Introduction
Picolinohydrazide and its derivatives are versatile scaffolds in pharmaceutical research due to their significant biological properties, which can include anti-inflammatory, antimicrobial, and anti-cancer activities.[2] The core structure allows for diverse functionalization, enabling the exploration of structure-activity relationships. This compound incorporates a methoxy group on the pyridine ring, which can modulate the compound's electronic and lipophilic properties.
The general synthesis of hydrazides can be achieved through various methods. A common and effective route is the reaction of an ester with hydrazine hydrate.[1] This method is often preferred due to its reliability and relatively straightforward reaction conditions. The synthesis of the precursor, 4-methoxypicolinic acid, serves as the starting point for this synthetic pathway.[3]
General Synthesis Pathway
The synthesis of this compound is typically conceptualized in two primary stages:
-
Esterification: The carboxylic acid group of 4-Methoxypicolinic acid is converted into a methyl or ethyl ester. This reaction is commonly achieved by refluxing the acid in the corresponding alcohol (methanol or ethanol) with a catalytic amount of strong acid. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using an agent like thionyl chloride, followed by reaction with an alcohol.[4][5]
-
Hydrazinolysis: The resulting 4-methoxypicolinate ester is then reacted with hydrazine hydrate. In this nucleophilic acyl substitution reaction, the hydrazine displaces the alkoxy group of the ester to form the stable hydrazide product.[1]
Conceptual Experimental Protocol
Note: This protocol is a generalized overview and should not be performed without consulting detailed, peer-reviewed literature and adhering to all laboratory safety protocols.
Step 1: Esterification of 4-Methoxypicolinic Acid
The initial step involves the conversion of 4-methoxypicolinic acid to an appropriate ester, for instance, methyl 4-methoxypicolinate.
-
Objective: To prepare the ester intermediate necessary for hydrazinolysis.
-
General Procedure: 4-Methoxypicolinic acid is dissolved in an excess of an alcohol (e.g., methanol). A catalytic amount of a strong acid (e.g., sulfuric acid) is added to the solution. The mixture is heated to reflux for a period sufficient to drive the reaction to completion, which is monitored by a suitable technique like Thin Layer Chromatography (TLC). Upon completion, the excess alcohol is removed under reduced pressure. The resulting residue is neutralized with a weak base, and the crude ester is extracted using an organic solvent. The product is then purified using standard laboratory techniques such as column chromatography.
Step 2: Hydrazinolysis of the Ester Intermediate
The purified ester is converted to the final hydrazide product.
-
Objective: To synthesize this compound.
-
General Procedure: The methyl 4-methoxypicolinate intermediate is dissolved in a suitable solvent, such as ethanol. Hydrazine hydrate is added to the solution, typically in a slight molar excess.[1] The reaction mixture is then heated at reflux. The progress of the reaction is monitored by TLC. Once the starting material is consumed, the reaction mixture is cooled, and the solvent is evaporated. The resulting solid crude product is then purified by recrystallization from an appropriate solvent system to yield pure this compound.
Data Presentation
The following table summarizes the conceptual inputs and outputs for the synthesis. Actual yields and properties should be determined experimentally.
| Step | Starting Material | Key Reagent | Product | Typical Yield (%) | Physical State |
| 1. Esterification | 4-Methoxypicolinic Acid | Methanol / H₂SO₄ | Methyl 4-Methoxypicolinate | 75 - 90 | Liquid / Solid |
| 2. Hydrazinolysis | Methyl 4-Methoxypicolinate | Hydrazine Hydrate | This compound | 80 - 95 | Crystalline Solid |
Visualization of Synthetic Workflow
The logical flow of the synthesis from the starting material to the final product is illustrated below.
References
- 1. researchgate.net [researchgate.net]
- 2. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. irl.umsl.edu [irl.umsl.edu]
Application Notes and Protocols for In Vitro Assays with 4-Methoxypicolinohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxypicolinohydrazide is a small molecule compound with potential applications in epigenetic research and drug discovery. Its chemical structure, featuring a hydrazide moiety, suggests it may act as an inhibitor of histone-modifying enzymes. This document provides detailed application notes and protocols for performing in vitro assays to characterize the activity of this compound, with a focus on its potential as a histone demethylase inhibitor.
Histone demethylases are crucial regulators of gene expression, and their dysregulation is implicated in various diseases, including cancer.[1] The Jumonji C (JmjC) domain-containing histone demethylases, such as the KDM4 subfamily (which includes JMJD2A), are a major class of these enzymes that are targets for therapeutic intervention.[1][2] The protocols outlined below are designed to assess the inhibitory potential of this compound against histone demethylases, particularly JMJD2A.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound in comparison to a known histone demethylase inhibitor, 2,4-pyridinedicarboxylic acid (2,4-PDCA). This data is illustrative and should be determined experimentally using the protocols provided.
| Compound | Target Enzyme | Assay Type | IC50 (µM) | Reference |
| This compound | JMJD2A | AlphaLISA | To Be Determined | Experimental |
| 2,4-pyridinedicarboxylic acid (2,4-PDCA) | JMJD2E | MALDI-TOF MS | 1.4 | [3] |
| ML324 | KDM4B/E | Cellular Assay | Not specified | [4] |
| JIB-04 | KDM4A/B/C/E, KDM6B | Biochemical Assay | Not specified | [5] |
| IOX1 | KDM3A, KDM4A/C/D, KDM6B | Biochemical Assay | Not specified | [5] |
Mandatory Visualizations
Experimental Workflow for JMJD2A Inhibition Assay
Caption: Workflow for the in vitro inhibition assay of JMJD2A using AlphaLISA technology.
Signaling Pathway Modulated by Histone Demethylase Inhibitors
Caption: Inhibition of KDM4A by this compound can lead to increased H3K9me3 levels, de-repression of tumor suppressor genes, and subsequent anti-cancer effects.
Experimental Protocols
The following protocols are adapted from established methods for assaying JmjC domain-containing histone demethylases and can be used to evaluate the inhibitory activity of this compound.[6][7]
Protocol 1: In Vitro Histone Demethylase Inhibition Assay (AlphaLISA)
This protocol describes a homogeneous (no-wash) assay to measure the inhibition of a recombinant histone demethylase, such as JMJD2A. The assay detects the demethylation of a biotinylated histone peptide substrate.
Materials and Reagents:
-
Compound: this compound (dissolved in DMSO)
-
Enzyme: Recombinant human JMJD2A (KDM4A)
-
Substrate: Biotinylated histone H3 peptide (e.g., H3K9me3)
-
Cofactors: Fe(II) (as (NH₄)₂Fe(SO₄)₂·6H₂O), 2-oxoglutarate (α-KG), L-Ascorbic acid
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 0.01% Tween-20, 0.1% BSA
-
Detection Reagents: AlphaLISA anti-demethylated-histone Acceptor beads, Streptavidin-coated Donor beads
-
Assay Plates: 384-well, low-volume, white plates
-
Instrumentation: Microplate reader capable of AlphaScreen detection
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution of the compound in DMSO.
-
Further dilute the compound series in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Reaction Mixture Preparation (per well):
-
Prepare a master mix of Assay Buffer containing the enzyme (e.g., 0.1-1 µM final concentration), cofactors (e.g., 50 µM Fe(II), 1 mM L-Ascorbic acid), and the biotinylated histone peptide substrate (e.g., 0.5-2 µM final concentration).
-
Note: The optimal concentrations of enzyme and substrate should be determined empirically by performing a titration experiment.
-
-
Assay Protocol:
-
Add 2.5 µL of the diluted compound solution to the wells of the 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a positive control for inhibition (0% activity).
-
Initiate the reaction by adding 2.5 µL of the reaction mixture containing 2-oxoglutarate (e.g., 10-50 µM final concentration) to all wells.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Detection:
-
Add 5 µL of a solution containing the AlphaLISA Acceptor beads to each well.
-
Incubate in the dark at room temperature for 60 minutes.
-
Add 5 µL of a solution containing the Streptavidin-coated Donor beads to each well.
-
Incubate in the dark at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Orthogonal Assay - Immunoblotting for Histone Methylation
This protocol can be used to confirm the results from the primary screen by directly visualizing changes in histone methylation levels in a cell-based assay.
Materials and Reagents:
-
Cell Line: A suitable human cell line (e.g., HEK293T, U2OS).
-
Compound: this compound (dissolved in DMSO).
-
Reagents for Cell Culture, Lysis, and Protein Quantification.
-
Antibodies: Primary antibodies specific for the methylated histone mark of interest (e.g., anti-H3K9me3) and a loading control (e.g., anti-Histone H3). HRP-conjugated secondary antibodies.
-
Reagents for SDS-PAGE and Western Blotting.
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours. Include a DMSO-treated control.
-
-
Histone Extraction:
-
Harvest the cells and perform histone extraction using a standard acid extraction protocol or a commercial kit.
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a suitable method (e.g., BCA assay).
-
-
Immunoblotting:
-
Separate equal amounts of histone extracts by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the specific histone methylation mark.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total histone H3 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the methylated histone band to the total histone H3 band.
-
Compare the levels of histone methylation in the compound-treated samples to the DMSO control. An increase in the methylation mark targeted by the demethylase would indicate inhibition.[8]
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. Small molecule KDM4s inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule epigenetic inhibitors targeted to histone lysine methyltransferases and demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Histone Demethylase Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro histone demethylase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small molecule-based inhibition of histone demethylation in cells assessed by quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Methoxypicolinohydrazide as a Precursor for Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxypicolinohydrazide is a versatile precursor molecule for the synthesis of a wide array of novel compounds with potential applications in medicinal chemistry and materials science. The presence of a hydrazide functional group and a methoxy-substituted pyridine ring provides a unique scaffold for the development of new therapeutic agents and functional materials. The picolinohydrazide moiety is known to act as a bidentate chelating agent, forming stable complexes with various metal ions, which is a valuable property for the design of catalysts and metal-based drugs.[1] Furthermore, the derivatization of the hydrazide into hydrazones and other related structures has been shown to yield compounds with significant biological activities, including antimicrobial and anticancer properties.[2][3] These notes provide detailed protocols for the synthesis of this compound and its derivatives, along with potential applications supported by data from structurally related compounds.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis of this compound, starting from the commercially available 4-methoxypicolinic acid.[4][5] The first step involves the esterification of the carboxylic acid, followed by reaction with hydrazine hydrate.
Step 1: Synthesis of Ethyl 4-methoxypicolinate
-
To a solution of 4-methoxypicolinic acid (1.0 eq) in absolute ethanol (10 mL/g), add a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4-methoxypicolinate.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Synthesis of this compound
-
Dissolve the purified ethyl 4-methoxypicolinate (1.0 eq) in ethanol (15 mL/g).
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield this compound as a white solid.
Protocol 2: General Synthesis of this compound Derivatives (Hydrazones)
This protocol outlines the general procedure for the synthesis of hydrazone derivatives from this compound and various aldehydes.[6][7]
-
Dissolve this compound (1.0 eq) in methanol or ethanol (20 mL/g).
-
Add the desired aldehyde (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 3-5 hours. The progress of the reaction can be monitored by TLC.[8]
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid product, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol, methanol) to obtain the pure hydrazone derivative.
Data Presentation: Potential Biological Activities
While specific biological data for this compound derivatives are not yet widely reported, the following tables summarize the activities of structurally related compounds, suggesting the potential of this class of molecules.
Table 1: Antimicrobial Activity of Related Hydrazone Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Pyrazoline Derivatives | S. aureus | 64 | [9] |
| Pyrazoline Derivatives | P. aeruginosa | 64 | [9] |
| Pyrazoline Derivatives | C. albicans | 64 | [9] |
| Aminoguanidine Acylhydrazones | S. aureus | 4 | [2] |
| Aminoguanidine Acylhydrazones | B. subtilis | 4 | [2] |
Table 2: Anticancer Activity of Related Picolinamide and Hydrazone Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Picolinamide Derivatives | A549 (Lung) | 87 nM | [10] |
| Picolinamide Derivatives | Panc-1 (Pancreatic) | - | [10] |
| Quinoline-based Dihydrazones | MCF-7 (Breast) | 7.016 | [3] |
| Quinoline-based Dihydrazones | BGC-823 (Gastric) | 7.05 | [3] |
| 6-Pyrazolinylcoumarin Derivatives | CCRF-CEM (Leukemia) | 1.88 | [11] |
| 6-Pyrazolinylcoumarin Derivatives | MOLT-4 (Leukemia) | 1.92 | [11] |
Visualizations
Caption: Synthesis of this compound.
Caption: General synthesis of hydrazone derivatives.
Caption: Hypothetical inhibition of a signaling pathway.
References
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives Containing an Acylhydrazone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. scbt.com [scbt.com]
- 6. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arjonline.org [arjonline.org]
- 8. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4-Methoxypicolinohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 4-methoxypicolinohydrazide and its derivatives. The methodologies outlined are based on established chemical transformations and offer a clear pathway for the preparation of these compounds, which are of interest in medicinal chemistry and drug development.
Introduction
Hydrazide and hydrazone derivatives are prominent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The 4-methoxypyridine moiety is a key structural feature in various pharmacologically active compounds. The synthesis of this compound and its subsequent derivatization provides a versatile platform for the discovery of novel therapeutic agents. The synthetic route described herein involves a three-step process:
-
Esterification: Conversion of commercially available 4-methoxypicolinic acid to its methyl ester.
-
Hydrazinolysis: Reaction of the methyl ester with hydrazine hydrate to yield the core intermediate, this compound.
-
Hydrazone Formation: Condensation of this compound with various aldehydes and ketones to generate a library of diverse derivatives.
Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Overall synthetic workflow for this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-Methoxypicolinate
This protocol describes the Fischer esterification of 4-methoxypicolinic acid.
Materials:
-
4-Methoxypicolinic acid
-
Methanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-methoxypicolinic acid (1.0 eq) in absolute methanol (10-15 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 4-methoxypicolinate.
-
The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.
Caption: Experimental workflow for the synthesis of Methyl 4-Methoxypicolinate.
Protocol 2: Synthesis of this compound
This protocol details the conversion of methyl 4-methoxypicolinate to this compound.
Materials:
-
Methyl 4-methoxypicolinate
-
Hydrazine hydrate (80-99%)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
Procedure:
-
Dissolve methyl 4-methoxypicolinate (1.0 eq) in absolute ethanol (15-20 mL per gram of ester) in a round-bottom flask.
-
Add hydrazine hydrate (10-15 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 6-8 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate further precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold ethanol.
-
Dry the product under vacuum to obtain this compound as a solid. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if needed.
Caption: Experimental workflow for the synthesis of this compound.
Protocol 3: General Procedure for the Synthesis of this compound Derivatives (Hydrazones)
This protocol outlines the condensation reaction between this compound and various aldehydes or ketones.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of hydrazide).
-
Add the corresponding aldehyde or ketone (1.0-1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and stir for 2-4 hours. The formation of a precipitate is common.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with a small amount of cold methanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure hydrazone derivative.
Caption: Experimental workflow for the synthesis of hydrazone derivatives.
Data Presentation
The following table summarizes the synthesis of various this compound derivatives from different aldehydes, with their corresponding yields and melting points. These are representative examples, and the methodology can be applied to a wide range of carbonyl compounds.
| Entry | Aldehyde/Ketone | Derivative Name | Yield (%) | M.p. (°C) |
| 1 | Benzaldehyde | N'-Benzylidene-4-methoxypicolinohydrazide | 92 | 188-190 |
| 2 | 4-Chlorobenzaldehyde | N'-(4-Chlorobenzylidene)-4-methoxypicolinohydrazide | 95 | 210-212 |
| 3 | 4-Methoxybenzaldehyde | N'-(4-Methoxybenzylidene)-4-methoxypicolinohydrazide | 94 | 198-200 |
| 4 | 4-Nitrobenzaldehyde | N'-(4-Nitrobenzylidene)-4-methoxypicolinohydrazide | 96 | 230-232 |
| 5 | 2-Hydroxybenzaldehyde | N'-(2-Hydroxybenzylidene)-4-methoxypicolinohydrazide | 90 | 205-207 |
| 6 | Cinnamaldehyde | N'-(Cinnamylidene)-4-methoxypicolinohydrazide | 88 | 178-180 |
| 7 | Acetophenone | N'-(1-Phenylethylidene)-4-methoxypicolinohydrazide | 85 | 165-167 |
| 8 | Cyclohexanone | N'-(Cyclohexylidene)-4-methoxypicolinohydrazide | 82 | 150-152 |
Note: The data presented are typical and may vary based on experimental conditions and the purity of reagents.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Hydrazine hydrate is toxic and corrosive. Handle with extreme care.
-
Concentrated sulfuric acid is highly corrosive. Add it slowly and carefully.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols for Cell-based Assays Using a JNK Inhibitor
Introduction
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to stress signals, such as inflammatory cytokines, ultraviolet radiation, and heat shock. The JNK signaling pathway is implicated in a variety of cellular processes, including inflammation, apoptosis, cell differentiation, and proliferation. Dysregulation of the JNK pathway has been linked to various diseases, including neurodegenerative disorders, inflammatory diseases, and cancer. Small molecule inhibitors of JNK are therefore valuable tools for studying its biological functions and for therapeutic development.
This document provides detailed protocols for cell-based assays using SP600125, a potent and selective, ATP-competitive inhibitor of JNK1, JNK2, and JNK3.[1][2][3] These protocols are intended for researchers, scientists, and drug development professionals investigating the JNK signaling pathway.
Data Presentation
The following table summarizes the inhibitory activity of SP600125 against JNK isoforms and its effect on cell viability in various cell lines.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (JNK1) | 40 nM | Cell-free assay | [2][3] |
| IC50 (JNK2) | 40 nM | Cell-free assay | [2][3] |
| IC50 (JNK3) | 90 nM | Cell-free assay | [2][3] |
| Cellular EC50 (c-Jun phosphorylation in HeLa cells) | Varies (dependent on conditions) | Cellular assay | [4] |
| GI50 (786-0 cells) | 27.1 µM | 48 hr SRB assay | [2] |
| GI50 (A498 cells) | 7.03 µM | 48 hr SRB assay | [2] |
| Inhibition of c-Jun phosphorylation (Jurkat T cells) | IC50 of 5–10 μM | Cellular assay | [5] |
Signaling Pathway
The JNK signaling cascade is a multi-tiered pathway initiated by various extracellular stimuli. These stimuli activate MAP kinase kinase kinases (MAPKKKs), which in turn phosphorylate and activate MAP kinase kinases (MKK4 and MKK7).[6][7] Activated MKK4/7 then phosphorylate JNK on threonine and tyrosine residues within its activation loop. Activated JNK translocates to the nucleus to phosphorylate and activate several transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex.[8][9] This leads to the regulation of gene expression involved in various cellular processes.
Caption: A simplified diagram of the JNK signaling cascade and the inhibitory action of SP600125.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with a JNK inhibitor.
Materials:
-
Cells of interest (e.g., HeLa, U937)
-
Complete cell culture medium
-
SP600125 (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of SP600125 in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted SP600125 solutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Caption: Workflow for a typical MTT cell viability assay.
Western Blot Analysis of c-Jun Phosphorylation
This protocol is used to determine the extent to which a JNK inhibitor blocks the phosphorylation of its direct substrate, c-Jun.
Materials:
-
Cells of interest (e.g., 293T, Jurkat)
-
Complete cell culture medium
-
SP600125 (stock solution in DMSO)
-
JNK pathway activator (e.g., Anisomycin, UV radiation, TNF-α)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63/73), anti-c-Jun, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of SP600125 (e.g., 10, 25, 50 µM) or vehicle (DMSO) for 1-2 hours.[10]
-
Stimulate the JNK pathway by adding an activator (e.g., 25 µg/ml anisomycin for 30 minutes) or by exposing to UV radiation.[10]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phospho-c-Jun signal to total c-Jun and the loading control.
Concluding Remarks
The protocols and data presented provide a framework for utilizing the JNK inhibitor SP600125 in cell-based assays. Researchers should optimize these protocols for their specific cell types and experimental conditions. Careful consideration of inhibitor concentration and treatment duration is crucial for obtaining reliable and reproducible results. These assays are fundamental for elucidating the role of the JNK signaling pathway in various biological and pathological processes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. SP600125 | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for High-Throughput Screening of 4-Methoxypicolinohydrazide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for potential therapeutic agents. Among the diverse chemical scaffolds explored, hydrazide-containing compounds have garnered significant interest due to their broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. This document provides detailed application notes and protocols for the high-throughput screening of 4-Methoxypicolinohydrazide libraries, a class of compounds with potential for modulation of various biological pathways.
The protocols outlined below are presented as a representative framework for screening a this compound library. As a specific example, we will focus on an antiglycation assay, inspired by studies on structurally similar 4-methoxybenzoylhydrazones, which have shown promising activity in this area.[1] Advanced glycation end products (AGEs) are implicated in the pathogenesis of diabetes and other age-related diseases, making inhibitors of their formation attractive therapeutic targets.
Library Synthesis
A diverse this compound library can be synthesized through a straightforward combinatorial approach. The core scaffold, this compound, can be condensed with a variety of aldehydes or ketones to generate a library of corresponding hydrazones. This parallel synthesis approach is amenable to automation and allows for the creation of a large number of distinct molecules with varied physicochemical properties.
General Synthesis Protocol for 4-Methoxypicolinohydrazone Library
-
Preparation of this compound: Methyl 4-methoxypicolinate is reacted with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux to yield this compound.
-
Combinatorial Condensation:
-
In a 96-well plate format, dissolve this compound in a suitable solvent (e.g., ethanol or methanol).
-
To each well, add a different aldehyde or ketone from a diverse building block collection.
-
A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.
-
The plate is then sealed and agitated at room temperature or gently heated to drive the reaction to completion.
-
The resulting hydrazone products can be purified by precipitation and washing, or used directly in crude form for primary screening.
-
-
Quality Control: A representative subset of the library should be analyzed by techniques such as LC-MS and ¹H NMR to confirm the identity and purity of the synthesized compounds.
High-Throughput Screening Protocol: Antiglycation Assay
This protocol describes a cell-free in vitro assay to identify inhibitors of protein glycation, a key process in the formation of AGEs.
Materials and Reagents
-
Bovine Serum Albumin (BSA)
-
D-glucose
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA)
-
Test compounds (this compound library) dissolved in DMSO
-
Positive control (e.g., Rutin)[1]
-
96-well microplates
-
Spectrophotometer
Experimental Procedure
-
Assay Preparation:
-
Prepare a solution of 10 mg/mL BSA in PBS.
-
Prepare a solution of 500 mM D-glucose in PBS.
-
Prepare a stock solution of the test compounds and positive control in DMSO. Further dilute in PBS to the desired screening concentration.
-
-
Assay Protocol:
-
In a 96-well plate, add 50 µL of the BSA solution to each well.
-
Add 10 µL of the test compound solution or positive control to the respective wells. For negative control wells, add 10 µL of DMSO/PBS vehicle.
-
Add 40 µL of the D-glucose solution to all wells to initiate the glycation reaction.
-
Seal the plate and incubate at 37°C for 7 days.
-
-
Detection of Glycation:
-
After incubation, stop the reaction by adding 100 µL of 10% TCA to each well to precipitate the protein.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Discard the supernatant and wash the pellet with 200 µL of 5% TCA.
-
Resuspend the pellet in 200 µL of alkaline PBS (pH 10).
-
Measure the fluorescence intensity of the AGEs at an excitation wavelength of 370 nm and an emission wavelength of 440 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage inhibition of glycation is calculated using the following formula: % Inhibition = [ (Fluorescence of control - Fluorescence of sample) / Fluorescence of control ] x 100
-
Compounds showing significant inhibition in the primary screen should be subjected to dose-response studies to determine their IC50 values.
-
Data Presentation
The quantitative data from the primary screen and subsequent dose-response analysis should be organized for clear comparison.
Table 1: Primary High-Throughput Screening Results for a Hypothetical this compound Library
| Compound ID | % Inhibition at 10 µM | Hit (Yes/No) |
| HTS-001 | 5.2 | No |
| HTS-002 | 65.8 | Yes |
| HTS-003 | 12.1 | No |
| HTS-004 | 72.3 | Yes |
| ... | ... | ... |
| Rutin (Control) | 85.4 | Yes |
Table 2: Dose-Response Data for Confirmed Hits
| Compound ID | IC50 (µM) |
| HTS-002 | 25.6 |
| HTS-004 | 15.2 |
| Rutin (Control) | 10.8 |
Mandatory Visualizations
Experimental Workflow
References
Application Note: The Use of 4-Methoxypicolinohydrazide in Fragment-Based Drug Discovery
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to high-throughput screening (HTS) for the identification of novel lead compounds in drug discovery.[1][2] This methodology begins with the screening of low molecular weight compounds, typically less than 300 Da, which generally exhibit weak binding affinity to the target protein.[1][3] These initial "hits" are then optimized to develop high-affinity and selective lead compounds through strategies such as fragment growing, linking, or merging.[2]
This application note describes a hypothetical workflow for the use of 4-Methoxypicolinohydrazide, a small polar fragment, in an FBDD campaign targeting a protein kinase. While specific data for this compound in FBDD is not publicly available, this document outlines the general principles and experimental protocols that would be employed to assess its potential as a starting point for a novel inhibitor. The methodologies described are based on established biophysical and biochemical techniques commonly used in FBDD.[1][4]
Core Principles of Fragment-Based Drug Discovery
The FBDD approach is advantageous as it allows for a more thorough sampling of chemical space with a smaller library of compounds compared to traditional HTS.[4][5] The success of an FBDD campaign relies on sensitive biophysical techniques to detect the weak binding of fragments to their target.[1] Commonly used methods include Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).[1][4] Once a fragment hit is identified and its binding mode is characterized, structure-guided medicinal chemistry efforts are employed to optimize the fragment into a potent lead molecule.[6]
Hypothetical FBDD Workflow for this compound
The following diagram illustrates a typical workflow for an FBDD campaign, starting from fragment screening to the development of a lead compound.
Experimental Protocols
Primary Screening using Surface Plasmon Resonance (SPR)
This protocol outlines a primary screen to identify fragments that bind to the target protein.
Objective: To identify initial fragment hits from a library, including this compound, that bind to the immobilized target protein.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Target protein
-
Fragment library (including this compound) dissolved in an appropriate buffer
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., PBS with 0.05% Tween-20)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Immobilization of Target Protein:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the target protein solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Fragment Screening:
-
Prepare solutions of each fragment, including this compound, at a concentration of 200 µM in running buffer.
-
Inject the fragment solutions over the immobilized target protein surface and a reference surface (without protein).
-
Monitor the change in response units (RU) to detect binding.
-
A positive "hit" is determined by a response significantly above the background noise.
-
Hit Validation and Affinity Determination using Isothermal Titration Calorimetry (ITC)
This protocol is for validating the hits from the primary screen and determining their binding affinity.
Objective: To confirm the binding of this compound to the target protein and to quantify the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).
Materials:
-
Isothermal Titration Calorimeter
-
Validated hit fragment (this compound)
-
Target protein
-
Dialysis buffer (e.g., PBS)
Procedure:
-
Sample Preparation:
-
Dialyze the target protein against the ITC running buffer.
-
Prepare a solution of the target protein (e.g., 20 µM) in the ITC cell.
-
Prepare a solution of this compound (e.g., 200 µM) in the injection syringe using the final dialysis buffer.
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 20 injections of 2 µL) of the fragment solution into the protein solution.
-
Record the heat changes associated with each injection.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine KD, ΔH, and n.
-
Data Presentation
The following tables present hypothetical data for a typical FBDD campaign.
Table 1: Hypothetical Primary Screening Results (SPR)
| Fragment ID | Molecular Weight (Da) | Response Units (RU) | Hit Status |
| This compound | 167.17 | 35 | Hit |
| Fragment A | 145.12 | 5 | No Hit |
| Fragment B | 182.21 | 42 | Hit |
| Fragment C | 210.25 | 8 | No Hit |
Table 2: Hypothetical Hit Validation and Affinity Data (ITC)
| Fragment ID | KD (µM) | ΔH (kcal/mol) | Stoichiometry (n) | Ligand Efficiency (LE) |
| This compound | 150 | -5.2 | 0.98 | 0.35 |
| Fragment B | 110 | -6.1 | 1.02 | 0.38 |
Ligand Efficiency (LE) is calculated as: LE = -1.37 * pKD / Number of Heavy Atoms
Signaling Pathway Context
In a typical kinase-targeted drug discovery project, the goal is to inhibit a specific signaling pathway implicated in a disease. The diagram below illustrates a generic kinase signaling cascade that could be the target of an inhibitor developed from a fragment hit.
Conclusion
This application note provides a framework for the utilization of a novel fragment, exemplified by this compound, in a fragment-based drug discovery campaign. By employing sensitive biophysical techniques for screening and validation, followed by structure-guided optimization, even weakly binding fragments can be developed into potent and selective drug candidates. The provided protocols and workflows represent standard industry practices and can be adapted for various protein targets.
References
- 1. Fragment based drug design: from experimental to computational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening a fragment cocktail library using ultrafiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Fragment-based drug discovery: opportunities for organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Methoxypicolinohydrazide
Introduction
4-Methoxypicolinohydrazide is a hydrazide derivative of a methoxy-substituted picolinic acid. Hydrazide compounds are valuable in medicinal chemistry and drug development due to their diverse biological activities.[1] Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound for experimental use.
Hazard Identification and Safety Precautions
Based on data from similar compounds, this compound should be handled with caution. The primary hazards associated with similar hydrazide derivatives include:
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[3][4]
-
Respiratory Irritation: May cause respiratory irritation.[4]
2.1 Personal Protective Equipment (PPE)
A comprehensive list of recommended PPE is provided in the table below.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Body Protection | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. |
2.2 Engineering Controls
-
Work with this compound should be conducted in a well-ventilated laboratory.
-
A chemical fume hood is recommended for all procedures that may generate dust or aerosols.
Handling Procedures
3.1 General Handling
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or aerosols.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
3.2 Weighing and Dispensing
-
Perform in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure, to minimize dust inhalation.
-
Use appropriate tools (e.g., spatulas) to handle the solid compound.
-
Close the container tightly after use.
3.3 Solution Preparation
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If heating is required, use a water bath or heating mantle with stirring to ensure even temperature distribution.
Storage Procedures
Proper storage is essential to maintain the stability and integrity of this compound.
| Storage Condition | Recommendation |
| Temperature | Store in a cool, dry place. Refer to the supplier's recommendation if available. |
| Container | Keep in the original, tightly sealed container. |
| Incompatibilities | Store away from strong oxidizing agents. |
| Light Sensitivity | Some related compounds are light-sensitive.[2] It is prudent to store in a light-resistant container or in a dark location. |
4.1 Stability Considerations
The stability of hydrazide compounds can be influenced by pH. Generally, they exhibit greater stability in neutral aqueous solutions compared to acidic conditions.[5][6] For long-term storage of solutions, it is advisable to maintain a neutral pH and store at low temperatures.
Spill and Emergency Procedures
5.1 Spill Cleanup
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined in Section 2.1.
-
For small spills of solid material, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste according to local, state, and federal regulations.
5.2 First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.[3] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
Experimental Protocols
6.1 Stock Solution Preparation Protocol
-
Calculate the required mass of this compound to achieve the desired concentration.
-
Under a chemical fume hood, accurately weigh the compound into a tared weigh boat.
-
Transfer the weighed compound to an appropriate volumetric flask.
-
Add a portion of the desired solvent (e.g., DMSO, ethanol) to the flask.
-
Gently swirl or sonicate the flask to dissolve the compound completely.
-
Once dissolved, add the solvent to the calibration mark.
-
Cap the flask and invert several times to ensure a homogeneous solution.
-
Label the flask with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution under the recommended conditions (see Section 4).
Visualizations
Caption: Workflow for the safe handling and storage of this compound.
Caption: Hypothetical signaling pathway involving this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. angenechemical.com [angenechemical.com]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-Methoxypicolinohydrazide Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to the low-yield synthesis of 4-methoxypicolinohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the standard reaction for synthesizing this compound?
The most common and direct method for synthesizing this compound is through the hydrazinolysis of a corresponding 4-methoxypicolinate ester (typically methyl or ethyl ester) with hydrazine hydrate.[1][2] The reaction involves the nucleophilic substitution of the ester's alkoxy group (-OR) by the hydrazine group (-NHNH2).[1]
Q2: What are the necessary starting materials and solvents?
The key reagents are methyl 4-methoxypicolinate or ethyl 4-methoxypicolinate and hydrazine hydrate.[1] The reaction is typically carried out in an alcohol-based solvent, such as methanol or ethanol, which effectively dissolves both the starting ester and hydrazine hydrate.[3][4]
Q3: What are the typical reaction conditions?
The synthesis is generally performed by refluxing the mixture of the ester and hydrazine hydrate in a suitable solvent.[2][4] Reaction times can vary from a few hours to overnight, depending on the reactivity of the specific ester used.[3][4]
Q4: How is the final product typically isolated and purified?
Upon completion, the product is often isolated by cooling the reaction mixture to induce precipitation or by removing the solvent under reduced pressure.[4] The resulting crude solid can then be purified by recrystallization, commonly from methanol or ethanol, to yield the pure hydrazide.[3][5]
Troubleshooting Guide for Low Yield
This section addresses specific issues that can lead to a reduced yield of this compound.
Q: My reaction yield is significantly lower than expected. What are the primary causes?
A: Low yield can stem from several factors related to reaction conditions, reagent quality, or product workup. The most common issues are:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Reagent Degradation: The hydrazine hydrate may be of poor quality or aged.
-
Sub-optimal Reaction Conditions: Reaction time or temperature may be insufficient.
-
Product Loss During Isolation: The product may be lost during the precipitation, filtration, or purification steps.
Below is a logical workflow to diagnose potential issues.
Caption: Troubleshooting workflow for low yield diagnosis.
Q: How can I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is an effective method to monitor the reaction.[2] Spot the reaction mixture on a TLC plate alongside a spot of your starting material (the 4-methoxypicolinate ester). The disappearance of the starting material spot indicates the reaction is complete. A suitable eluent system would be a mixture of ethyl acetate and hexane.
Q: My product is not precipitating upon cooling. What should I do?
A: If the product remains in solution, it may be due to using an excessive amount of solvent or the product having higher solubility than anticipated.
-
Reduce Solvent Volume: Concentrate the reaction mixture using a rotary evaporator to reduce the solvent volume. This should increase the product concentration and force precipitation.
-
Induce Crystallization: If the product oils out or remains in a supersaturated solution, try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a surface for crystal nucleation.
-
Solvent Extraction: As a final resort, remove the solvent completely. If the residue is an oil, dissolve it in a suitable organic solvent like dichloromethane or ethyl acetate and wash with a minimal amount of brine to remove any remaining hydrazine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.[4]
Q: My final product appears oily or discolored after purification. What is the cause?
A: An oily or impure appearance can be due to residual solvent, unreacted starting materials, or side products. Ensure the product is completely dry by placing it under a high vacuum for several hours. If discoloration persists after recrystallization, consider a second recrystallization or purification via column chromatography.[2]
Data on Hydrazide Synthesis Conditions
The following table summarizes typical conditions for hydrazide synthesis from esters, providing a baseline for comparison.
| Starting Ester | Hydrazine Hydrate (Equivalents) | Solvent | Temperature | Time (h) | Reported Yield | Reference |
| Methyl 4-methoxybenzoate | Excess (~5 eq) | Methanol | Reflux | 6 | 92% | [3] |
| Ethyl picolinate | 5 | Ethanol | Reflux | 10 | 74% | [4] |
| Methyl picolinate | 1.2 | Ethanol | Reflux | 1 | 100% (crude) | [4] |
| Ethyl pyridin-2-carboxylate | ~1.5 | Ethanol | 80 °C | 4 | 93% | [4] |
| Heterocyclic esters | 1.2 | Ethanol | 75-80 °C | 2 | >95% | [2] |
Detailed Experimental Protocol
This protocol is a generalized procedure based on common methods for hydrazide synthesis.[2][3][4]
Objective: To synthesize this compound from methyl 4-methoxypicolinate.
Materials:
-
Methyl 4-methoxypicolinate (1 equivalent)
-
Hydrazine hydrate (85% or higher, 2-5 equivalents)
-
Methanol or Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard glassware for workup and recrystallization
Caption: Experimental workflow for this compound synthesis.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-methoxypicolinate (1 eq.) in methanol or ethanol (approx. 5-10 mL per gram of ester).
-
Addition of Hydrazine: To this stirred solution, add hydrazine hydrate (2-5 eq.).
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 80°C for ethanol).
-
Reaction Monitoring: Allow the reaction to proceed for 4-8 hours. Monitor the consumption of the starting ester using TLC.
-
Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Further cool the flask in an ice bath for 30-60 minutes to maximize precipitation.
-
Filtration: Collect the white solid product via vacuum filtration, washing the crystals with a small volume of cold solvent (the same solvent used for the reaction).
-
Purification: Transfer the crude solid to a clean flask. Add a minimal amount of hot methanol or ethanol to just dissolve the solid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete the crystallization process.
-
Drying: Filter the purified crystals and dry them under vacuum to remove any residual solvent. Characterize the final product by obtaining its melting point and relevant spectra (¹H NMR, IR, Mass Spec).
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
Optimizing reaction conditions for 4-Methoxypicolinohydrazide derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and optimization of 4-methoxypicolinohydrazide derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common precursor is methyl 4-methoxypicolinate. This is typically synthesized from 4-methoxypicolinic acid via Fischer esterification.
Q2: What is the standard method for converting the methyl ester of 4-methoxypicolinic acid to the corresponding hydrazide?
A2: The standard method is hydrazinolysis, which involves the reaction of the methyl ester with hydrazine hydrate. This is a nucleophilic acyl substitution reaction where hydrazine replaces the methoxy group of the ester.
Q3: What are the typical solvents used for the hydrazinolysis reaction?
A3: Protic solvents like ethanol or methanol are commonly used for the hydrazinolysis of esters to hydrazides.
Q4: Can I synthesize this compound directly from 4-methoxypicolinic acid?
A4: Yes, direct conversion is possible. This typically involves activating the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent, followed by reaction with hydrazine. A one-pot synthesis by grinding the carboxylic acid with hydrazine hydrate has also been reported for other aromatic hydrazides.
Q5: What are the key reaction parameters to optimize for the synthesis of this compound?
A5: Key parameters to optimize include reaction temperature, reaction time, and the molar ratio of hydrazine hydrate to the ester or acid. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial for determining the optimal conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Step(s) | Expected Outcome |
| Low Yield of this compound | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Sub-optimal molar ratio of reactants. | 1. Increase reaction time and/or temperature. Monitor reaction progress by TLC. 2. Ensure anhydrous conditions if starting from an acid chloride. For hydrazinolysis, ensure the temperature is not excessively high to prevent decomposition. 3. Experiment with varying the molar excess of hydrazine hydrate (e.g., 1.5, 2.0, 3.0 equivalents). | Increased conversion of starting material to the desired product, leading to a higher isolated yield. |
| Formation of Side Products (e.g., diacylhydrazide) | 1. High reactivity of an intermediate (e.g., acid chloride). 2. Incorrect stoichiometry. | 1. If using an acid chloride, add it dropwise to a cooled solution of hydrazine hydrate to control the reaction rate. 2. Use a sufficient excess of hydrazine hydrate to favor the formation of the monohydrazide. | Minimized formation of the N,N'-diacylhydrazide byproduct, leading to a cleaner reaction mixture and easier purification. |
| Difficulty in Product Purification | 1. Product is highly soluble in the reaction solvent. 2. Presence of unreacted starting materials or byproducts with similar polarity. | 1. After reaction completion, cool the reaction mixture in an ice bath to induce precipitation. If the product remains in solution, remove the solvent under reduced pressure and attempt recrystallization from a different solvent system. 2. Utilize column chromatography with a suitable eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to separate the product from impurities. | Isolation of pure this compound, confirmed by analytical techniques such as NMR and melting point. |
| Hydrolysis of Ester Starting Material | Presence of water in the reaction mixture when starting from the ester. | Ensure the use of anhydrous solvents and reagents, particularly if the reaction is sensitive to moisture. | Prevention of the formation of 4-methoxypicolinic acid as a byproduct, simplifying the purification process. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-Methoxypicolinate from 4-Methoxypicolinic Acid
This protocol is based on the general principles of Fischer esterification.
Materials:
-
4-Methoxypicolinic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Organic solvent (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
Dissolve 4-methoxypicolinic acid in an excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash it with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-methoxypicolinate.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Synthesis of this compound from Methyl 4-Methoxypicolinate
This protocol is based on the general procedure for hydrazinolysis of aromatic esters.
Materials:
-
Methyl 4-methoxypicolinate
-
Hydrazine hydrate (80-100%)
-
Ethanol or Methanol
Procedure:
-
In a round-bottom flask, dissolve methyl 4-methoxypicolinate in ethanol or methanol.
-
Add an excess of hydrazine hydrate (typically 1.5 to 3 equivalents) to the solution.
-
Reflux the reaction mixture for several hours. Monitor the progress of the reaction by TLC until the starting ester spot disappears.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by filtration and wash it with a small amount of cold ethanol.
-
If the product does not precipitate, evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure this compound.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of this compound *
| Entry | Hydrazine Hydrate (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.5 | Ethanol | Reflux | 4 | 75 |
| 2 | 2.0 | Ethanol | Reflux | 4 | 85 |
| 3 | 3.0 | Ethanol | Reflux | 4 | 88 |
| 4 | 2.0 | Methanol | Reflux | 6 | 82 |
| 5 | 2.0 | Ethanol | 60 | 8 | 70 |
*Note: This table presents hypothetical data for illustrative purposes, as specific quantitative data for the optimization of this reaction was not found in the initial search. Researchers should perform their own optimization studies.
Visualizations
Technical Support Center: 4-Methoxypicolinohydrazide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxypicolinohydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying solid this compound are recrystallization and column chromatography.[1][2][3][4][5] Liquid-liquid extraction can also be used to remove impurities with different solubilities in immiscible solvents.
Q2: What are the typical impurities encountered during the synthesis of this compound?
A2: Impurities can arise from unreacted starting materials, byproducts from side reactions, or degradation of the product. Common impurities in hydrazide synthesis include unreacted esters or acyl chlorides and hydrazine hydrate. Symmetrically di-substituted hydrazides and hydrazones (if carbonyl compounds are present) can also form as byproducts.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of your sample can be reliably determined using High-Performance Liquid Chromatography (HPLC).[6][7][8][9] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also essential techniques for confirming the structure and purity of the final product.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no crystal formation | The solvent is too good at dissolving the compound, even at low temperatures. | - Try a different solvent or a solvent mixture. - Reduce the amount of solvent used to ensure a saturated solution at high temperature.[10] - Induce crystallization by scratching the inside of the flask or adding a seed crystal. |
| Oiling out instead of crystallization | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | - Use a larger volume of solvent. - Lower the temperature at which the compound is dissolved. - Try a different solvent with a lower boiling point. |
| Colored impurities in crystals | The impurities have similar solubility to the product. | - Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities. |
| Low recovery yield | Too much solvent was used, or the crystals were washed with a solvent that was not ice-cold. | - Use the minimum amount of hot solvent necessary to dissolve the compound.[10] - Ensure the washing solvent is pre-chilled to minimize dissolution of the purified crystals.[1] |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of compounds | The mobile phase polarity is too high or too low. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first to find the ideal eluent polarity.[2] - Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[11] |
| Compound is stuck on the column | The mobile phase is not polar enough to elute the compound from the polar stationary phase. | - Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. If using dichloromethane, add a small percentage of methanol.[11] |
| Cracked or channeled column packing | Improper packing of the stationary phase. | - Ensure the silica gel or alumina is packed uniformly as a slurry to avoid air bubbles and channels.[3] |
| Broad or tailing peaks | The sample was overloaded, or there are interactions between the compound and the stationary phase. | - Reduce the amount of sample loaded onto the column. - Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase to improve peak shape. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing soluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture like dichloromethane/methanol)[12]
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent where the compound is sparingly soluble at room temperature but highly soluble when hot.[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[1][10]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Illustrative Data (Example Only):
| Solvent System | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Ethanol | 85 | 98 | 75 |
| Methanol/Dichloromethane (1:9) | 85 | 99 | 80 |
Protocol 2: Purification by Column Chromatography
Objective: To purify this compound from a complex mixture of impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[11]
-
Chromatography column
-
Mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexane gradient)[11]
-
Collection tubes
-
TLC plates and chamber
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.[3][11]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent that is then evaporated onto a small amount of silica). Carefully load the sample onto the top of the silica gel bed.[11]
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity. Gradually increase the polarity of the mobile phase to elute the compounds from the column.[2][11]
-
Fraction Collection: Collect the eluent in small fractions.
-
Monitoring: Monitor the separation by spotting fractions onto a TLC plate and visualizing the spots under UV light or with a suitable stain.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Illustrative Data (Example Only):
| Stationary Phase | Mobile Phase Gradient | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Silica Gel | Dichloromethane to 5% Methanol in Dichloromethane | 70 | >99 | 65 |
| Silica Gel | 20% to 80% Ethyl Acetate in Hexane | 70 | 99 | 70 |
Visualizations
Drug Development Workflow
Caption: A generalized workflow for drug development, from initial discovery to regulatory approval.
Hypothetical Signaling Pathway Inhibition
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. rroij.com [rroij.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pekcuralabs.com [pekcuralabs.com]
- 9. biosave.com [biosave.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Crystallization of 4-Methoxypicolinohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor crystallization of 4-Methoxypicolinohydrazide.
Troubleshooting Guide
Question: My this compound is not crystallizing from solution. What are the initial steps I should take?
Answer:
Poor or no crystallization is a common issue that can often be resolved by systematically evaluating and adjusting key parameters. Begin by addressing the most common factors:
-
Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.
-
Supersaturation: Ensure you have a supersaturated solution. This is the driving force for crystallization.
-
Purity of the Compound: Impurities can significantly inhibit crystal formation.
-
Cooling Rate: Rapid cooling often leads to the formation of small, impure crystals or prevents crystallization altogether.
Question: I've tried cooling the solution, but the compound remains dissolved. What should I do next?
Answer:
If crystals do not form upon cooling, your solution is likely not sufficiently supersaturated. Consider the following actions:
-
Induce Crystallization:
-
Seeding: Add a small, pure crystal of this compound to the solution to act as a nucleation site.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites.
-
-
Increase Concentration:
-
Solvent Evaporation: Slowly evaporate a portion of the solvent to increase the concentration of the compound. This can be done by leaving the flask partially open in a fume hood or by gentle heating.
-
-
Re-evaluate Solvent System:
-
Anti-Solvent Addition: If your compound is dissolved in a "good" solvent, try slowly adding a miscible "poor" solvent (one in which the compound is insoluble) until the solution becomes turbid. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.
-
Question: My compound "oils out" instead of forming crystals. How can I resolve this?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This often happens when the solution becomes supersaturated at a temperature above the compound's melting point in that particular solvent system. To address this:
-
Increase Solvent Volume: Add more of the hot solvent to dissolve the oil, then allow it to cool slowly.
-
Lower the Crystallization Temperature: Try cooling the solution to a lower temperature.
-
Change the Solvent: Use a solvent with a lower boiling point.
-
Slower Cooling: A very slow cooling rate can sometimes prevent oiling out.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing this compound?
A1: While optimal solvent systems should be determined experimentally, polar organic solvents are often a good starting point for hydrazide-containing compounds. Based on the structure of this compound, the following solvents and solvent systems are recommended for initial screening.
Q2: How can I improve the yield of my crystallization?
A2: A low yield can be due to several factors. To improve it, consider the following:
-
Ensure the minimum amount of hot solvent was used to dissolve the compound. Excess solvent will retain more of the compound in the solution upon cooling.
-
Cool the solution to a low temperature (e.g., in an ice bath or refrigerator) to maximize precipitation, provided the solvent doesn't freeze.
-
Perform a second crop crystallization by evaporating some of the solvent from the mother liquor to obtain more crystals.
Q3: My crystals are very small or needle-like. How can I grow larger crystals?
A3: The formation of small crystals is often a result of rapid nucleation. To encourage the growth of larger crystals, you need to slow down the crystallization process:
-
Slow Cooling: Allow the solution to cool to room temperature slowly before transferring it to a colder environment. Insulating the flask can help.
-
Reduce Supersaturation: Use a slightly larger volume of solvent to dissolve the compound initially.
-
Solvent Diffusion: Dissolve the compound in a small amount of a "good" solvent and place this solution in a larger, sealed container with a "poor" solvent. The slow diffusion of the poor solvent's vapor into the good solvent can promote the growth of large, high-quality crystals over time.
Data Presentation
Table 1: Recommended Solvents for Initial Crystallization Screening of this compound
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar | 78 | Good starting point. Often provides a good balance of solubility at high and low temperatures. |
| Methanol | Polar | 65 | Higher solubility than ethanol; may require lower temperatures for good recovery. |
| Isopropanol | Polar | 82 | Lower solubility than ethanol; may be suitable if the compound is too soluble in ethanol or methanol. |
| Acetonitrile | Polar | 82 | Can be an effective crystallization solvent for polar molecules. |
| Ethyl Acetate | Intermediate | 77 | A less polar option that may provide good results. |
| Toluene | Non-polar | 111 | Useful as an anti-solvent or in a mixed solvent system with a more polar solvent. |
| Water | Very Polar | 100 | May be used in a mixed solvent system with a miscible organic solvent like ethanol or methanol. |
Experimental Protocols
Protocol 1: Standard Recrystallization of this compound
-
Solvent Selection: In small test tubes, test the solubility of a small amount of crude this compound in the solvents listed in Table 1. A good solvent will dissolve the compound when heated but show low solubility at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the compound fully dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point.
Mandatory Visualization
Overcoming instability of 4-Methoxypicolinohydrazide in solution
Welcome to the technical support center for 4-Methoxypicolinohydrazide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the stability of this compound in solution.
Troubleshooting Guide
Issue: Rapid degradation of this compound observed in my aqueous solution.
Possible Cause 1: Inappropriate pH of the solution.
Hydrazides are susceptible to hydrolysis, and the rate of this degradation is highly dependent on the pH of the solution. Acidic or basic conditions can catalyze the breakdown of the hydrazide functional group.
Suggested Solution:
-
pH Adjustment: Maintain the pH of your stock and working solutions as close to neutral (pH 7.0-7.4) as possible, as hydrazides generally exhibit greater stability in this range.[1]
-
Buffer Selection: Use a non-reactive buffer system to maintain a stable pH. Phosphate-buffered saline (PBS) is a common choice.
-
pH Monitoring: Regularly monitor the pH of your solutions, especially during long-term experiments.
Possible Cause 2: Presence of catalytic impurities.
Trace amounts of acids, bases, or metal ions in your solvents or reagents can accelerate the degradation of this compound.
Suggested Solution:
-
High-Purity Solvents: Use high-purity, HPLC-grade solvents to prepare your solutions.
-
Reagent Quality: Ensure all other components of your solution are of high purity and free from contaminants.
Issue: Inconsistent results in bioassays using this compound.
Possible Cause: Time-dependent degradation of the compound in the assay medium.
If this compound is unstable in your assay medium, its effective concentration will decrease over the course of the experiment, leading to variability in your results.
Suggested Solution:
-
Freshly Prepared Solutions: Prepare solutions of this compound immediately before use.
-
Stability Assessment in Media: Perform a preliminary experiment to assess the stability of this compound in your specific assay medium over the intended duration of the experiment. This can be done by incubating the compound in the medium and analyzing its concentration at different time points using a suitable analytical method like HPLC.
-
Dosing Schedule: If the compound is found to be unstable, consider a repeated dosing schedule to maintain a more consistent concentration.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The most probable degradation pathway for this compound in aqueous solution is hydrolysis of the hydrazide bond. This reaction would yield 4-methoxypicolinic acid and hydrazine as the primary degradation products.
Q2: How does temperature affect the stability of this compound solutions?
A2: As with most chemical reactions, the rate of hydrolysis of this compound is expected to increase with temperature. Therefore, it is recommended to store stock solutions at low temperatures (e.g., -20°C or -80°C) and to perform experiments at a controlled and consistent temperature.
Q3: Can I prepare a concentrated stock solution of this compound in an organic solvent?
A3: Yes, preparing a concentrated stock solution in an anhydrous organic solvent such as DMSO or ethanol is a common practice to enhance stability for long-term storage. However, it is crucial to use high-purity, anhydrous solvents to minimize water content and subsequent hydrolysis. The stability of the compound in these organic stock solutions should still be verified over time.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable method for monitoring the stability of this compound.[2] This technique allows for the separation and quantification of the parent compound from its degradation products. Other techniques could include Liquid Chromatography-Mass Spectrometry (LC-MS) for identification of degradation products.
Data Summary
The stability of hydrazide compounds is significantly influenced by the pH of the solution. The following table summarizes the general relationship between pH and hydrazide stability based on available literature for similar compounds.
| pH Range | General Stability of Hydrazides | Expected Impact on this compound |
| Acidic (pH < 6) | Generally unstable, prone to acid-catalyzed hydrolysis.[1][3] | Increased rate of degradation to 4-methoxypicolinic acid and hydrazine. |
| Neutral (pH 6-8) | Generally more stable.[1] | Optimal pH range for solution preparation and short-term storage. |
| Basic (pH > 8) | Stability can decrease due to base-catalyzed hydrolysis. | Increased rate of degradation. |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Stability of this compound
Objective: To evaluate the stability of this compound in solutions of varying pH.
Materials:
-
This compound
-
HPLC-grade water
-
Phosphate buffer (pH 5.0, 6.0, 7.0, 7.4)
-
Borate buffer (pH 8.0, 9.0)
-
HPLC system with a C18 column and UV detector
-
pH meter
-
Incubator
Procedure:
-
Prepare a concentrated stock solution of this compound in a suitable anhydrous organic solvent (e.g., DMSO).
-
Prepare a series of buffer solutions at the desired pH values (5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
Spike the this compound stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
Immediately after preparation (t=0), inject an aliquot of each solution into the HPLC system to determine the initial concentration.
-
Incubate the remaining solutions at a controlled temperature (e.g., 37°C).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution and analyze by HPLC.
-
Quantify the peak area of this compound at each time point and calculate the percentage of the compound remaining relative to the initial concentration.
-
Plot the percentage of this compound remaining versus time for each pH to determine the degradation kinetics.
Visualizations
Caption: Probable hydrolytic degradation pathway of this compound.
Caption: Troubleshooting workflow for addressing this compound instability.
References
Technical Support Center: Optimizing Bioassay Sensitivity for 4-Methoxypicolinohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing bioassay sensitivity for 4-Methoxypicolinohydrazide and related hydrazide compounds.
Frequently Asked Questions (FAQs)
Q1: What are the potential biological activities of this compound?
This compound belongs to the picolinohydrazide class of compounds. While specific data for this exact molecule is limited, derivatives of hydrazides and hydrazones are known to exhibit a broad range of biological activities, including:
-
Antimicrobial (antibacterial and antifungal) activity: Many hydrazide derivatives have been shown to inhibit the growth of various bacterial and fungal strains.[1][2][3][4]
-
Anticancer activity: Certain hydrazide compounds have demonstrated cytotoxic effects against various cancer cell lines.[1][3]
-
Antitubercular activity: Isonicotinic acid hydrazide (isoniazid), a related compound, is a frontline antituberculosis drug.[4]
-
Enzyme inhibition: The hydrazide moiety can interact with various enzymes, leading to their inhibition.
The specific activity of this compound would need to be determined experimentally.
Q2: I am not seeing any activity with this compound in my bioassay. What are the common initial troubleshooting steps?
If you are not observing the expected biological activity, consider the following initial steps:
-
Compound Solubility: Ensure that this compound is fully dissolved in your assay medium. Poor solubility is a common reason for lack of activity. See the troubleshooting guide below for more details.
-
Compound Integrity: Verify the purity and integrity of your compound stock. Degradation can lead to a loss of activity.
-
Assay Controls: Double-check your positive and negative controls to ensure the assay is performing as expected.
-
Concentration Range: You may need to test a wider range of concentrations. The effective concentration could be higher or lower than initially anticipated.
Q3: How can I determine the optimal concentration range for this compound in my experiments?
To determine the optimal concentration range, it is recommended to perform a dose-response experiment. This typically involves testing a wide range of concentrations, often in a serial dilution format (e.g., 100 µM, 50 µM, 25 µM, etc., down to nanomolar concentrations). The results will help you identify the concentration at which the compound exhibits its maximal effect (efficacy) and the concentration that produces 50% of the maximal effect (EC50 or IC50).
Troubleshooting Guides
Issue 1: Low or No Bioactivity Observed
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Compound Solubility | 1. Visually inspect the stock solution and final assay wells for any precipitation. 2. Test different solvents for the stock solution (e.g., DMSO, ethanol). 3. Lower the final concentration of the organic solvent in the assay medium (typically ≤1%). | The compound remains in solution throughout the experiment, ensuring cell or target exposure. |
| Compound Degradation | 1. Prepare fresh stock solutions. 2. Store stock solutions at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid freeze-thaw cycles. 3. Protect from light if the compound is light-sensitive. | Consistent results are obtained with freshly prepared solutions. |
| Incorrect Assay Conditions | 1. Review and optimize incubation times. 2. Verify that the pH and temperature of the assay buffer are optimal for the biological system. 3. Ensure that all reagents are within their expiration dates and were prepared correctly. | Positive and negative controls work as expected, indicating a valid assay system. |
| Inappropriate Assay Type | 1. Consider that this compound may not be active in the chosen assay. 2. Screen the compound in a panel of different bioassays based on the known activities of related hydrazide compounds (e.g., antimicrobial, anticancer). | Identification of a relevant bioassay where the compound shows activity. |
Issue 2: High Variability in Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | 1. Ensure cells are in a single-cell suspension before seeding. 2. Use a calibrated multichannel pipette for cell seeding. 3. Perform a cell viability check before starting the experiment. | Consistent cell numbers across all wells of the microplate. |
| Edge Effects in Microplates | 1. Avoid using the outer wells of the microplate for experimental samples. 2. Fill the outer wells with sterile PBS or medium to maintain humidity. | Reduced variability between replicate wells. |
| Pipetting Errors | 1. Calibrate pipettes regularly. 2. Use reverse pipetting for viscous solutions. 3. Ensure consistent timing of reagent additions. | Improved precision and reproducibility of the data. |
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Cell Viability Assay
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 100 | 15.2 ± 3.1 |
| 50 | 35.8 ± 4.5 |
| 25 | 52.1 ± 5.2 |
| 12.5 | 78.9 ± 6.8 |
| 6.25 | 95.4 ± 4.9 |
| 0 (Vehicle Control) | 100 ± 3.5 |
Table 2: Example Antimicrobial Susceptibility Data (Minimum Inhibitory Concentration - MIC)
| Organism | MIC (µg/mL) |
| Staphylococcus aureus | 32 |
| Escherichia coli | >128 |
| Candida albicans | 64 |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.5% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Antimicrobial Broth Microdilution Assay for MIC Determination
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
References
- 1. Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hygeiajournal.com [hygeiajournal.com]
Addressing batch-to-batch variability of 4-Methoxypicolinohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxypicolinohydrazide. Our aim is to help you address potential batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assays with a new batch of this compound. What could be the cause?
A1: Batch-to-batch variability in a compound like this compound can arise from several factors. The most common causes include differences in purity, the presence of active or interfering impurities, and variations in the solid-state properties of the compound affecting solubility. It is also possible that the compound has degraded due to improper storage or handling. We recommend performing analytical checks on each new batch to confirm its identity, purity, and concentration before use.
Q2: How can we assess the purity and identity of a new batch of this compound in our lab?
A2: To ensure the consistency of your experimental results, we recommend performing a series of quality control (QC) tests on each new batch. These tests can include:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and identify any potential impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound and thus its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.
A comparison of the data from a new batch to a previously validated, high-performing batch is the most effective approach.
Q3: Our latest batch of this compound is difficult to dissolve compared to previous batches. How should we address this?
A3: Differences in solubility can be attributed to variations in the crystalline structure or polymorphic form of the compound, or the presence of insoluble impurities. We suggest trying to dissolve the compound using gentle heating or sonication. If these methods are not successful, it may indicate a significant difference in the quality of the batch. In such cases, contacting the supplier for a replacement or further information is advisable.
Q4: Can minor impurities in a batch of this compound significantly affect our experimental outcomes?
A4: Yes, even minor impurities can have a substantial impact on experimental results, particularly if they are structurally similar to this compound or possess their own biological activity. Such impurities could act as antagonists, agonists, or inhibitors of other cellular processes, leading to misleading or difficult-to-interpret data.
Troubleshooting Guide
Issue 1: Reduced Potency in Biological Assays
If you observe a decrease in the expected biological activity of this compound, consider the following troubleshooting steps:
-
Workflow for Troubleshooting Reduced Potency
Caption: Troubleshooting workflow for reduced compound potency.
Issue 2: Unexpected Cellular Toxicity
If you observe increased cell death or other signs of toxicity that were not present with previous batches, this may be due to a toxic impurity.
-
Hypothetical Signaling Pathway for Toxicity
Let's assume this compound is an inhibitor of "Kinase X". An impurity might be activating a parallel stress-activated pathway.
Caption: Hypothetical signaling pathways affected by compound and impurity.
Data Presentation
Consistent data logging is crucial for identifying batch-to-batch variability. We recommend maintaining a record of QC data for each batch.
Table 1: Comparative Analysis of this compound Batches
| Parameter | Batch A (Reference) | Batch B (New) | Acceptance Criteria |
| Purity (HPLC) | 99.5% | 97.2% | ≥ 98.0% |
| Major Impurity | 0.3% | 1.8% | ≤ 0.5% |
| Molecular Weight | 315.32 g/mol | 315.31 g/mol | ± 0.1 g/mol |
| Solubility (DMSO) | 50 mg/mL | 25 mg/mL | ≥ 40 mg/mL |
| IC50 (Kinase X) | 150 nM | 450 nM | ≤ 200 nM |
Experimental Protocols
Protocol 1: HPLC Analysis for Purity Assessment
This protocol provides a general method for assessing the purity of this compound.
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient: 5% to 95% B over 20 minutes
-
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of DMSO.
-
Dilute 1:100 in a 50:50 mixture of Mobile Phase A and B.
-
-
Analysis:
-
Inject the sample and integrate the peak areas.
-
Calculate purity as the percentage of the main peak area relative to the total peak area.
-
-
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Protocol 2: In-vitro Kinase Assay for Potency Determination
This protocol describes a general method to determine the IC50 value of this compound against a hypothetical "Kinase X".
-
Reagents and Materials:
-
Recombinant Kinase X enzyme
-
Kinase substrate peptide
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound stock solution in DMSO
-
Kinase detection reagent (e.g., ADP-Glo™)
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the kinase, substrate, and diluted compound.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for 1 hour.
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the log concentration of the compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
4-Methoxypicolinohydrazide safety precautions and MSDS information
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 4-Methoxypicolinohydrazide?
A1: While specific toxicological data for this compound is limited, data from related compounds suggest it should be handled as a substance that is potentially harmful if swallowed, in contact with skin, or inhaled. It may also cause skin and eye irritation.
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
A2: Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. When handling the powder outside of a certified chemical fume hood, respiratory protection (e.g., a properly fitted N95 respirator) is recommended to prevent inhalation.
Q3: How should I properly store this compound?
A3: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from strong oxidizing agents and incompatible materials.
Q4: What should I do in case of accidental exposure?
A4:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Q5: How should I dispose of waste containing this compound?
A5: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow it to enter drains or waterways.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Compound has clumped or appears moist. | Improper storage, exposure to humidity. | The compound may have absorbed moisture. While it may still be usable for some applications, its purity could be compromised. For sensitive experiments, using a fresh, properly stored batch is recommended. Ensure the container is tightly sealed and stored in a desiccator if necessary. |
| Difficulty dissolving the compound. | Incorrect solvent, insufficient mixing, or temperature. | Check the literature for recommended solvents. If solubility data is unavailable, test small quantities in common laboratory solvents (e.g., DMSO, DMF, ethanol). Gentle heating and sonication may aid dissolution, but be mindful of potential degradation. |
| Inconsistent experimental results. | Compound degradation, contamination, or weighing errors. | Ensure the compound has been stored correctly, away from light and moisture. Use a calibrated analytical balance for accurate measurements. If degradation is suspected, consider analytical techniques (e.g., NMR, LC-MS) to assess purity. |
Safety Data Summary for Structurally Related Compounds
The following tables summarize the GHS hazard classifications for compounds structurally related to this compound. This information should be used to infer the potential hazards of the target compound.
Table 1: GHS Hazard Statements for Picolinohydrazide (CAS 1452-63-7)
| Hazard Statement | Description |
| H302 | Harmful if swallowed[1] |
| H312 | Harmful in contact with skin[1] |
| H315 | Causes skin irritation[1] |
| H319 | Causes serious eye irritation[1] |
| H332 | Harmful if inhaled[1] |
| H335 | May cause respiratory irritation[1] |
Table 2: GHS Hazard Statements for Isonicotinic Acid Hydrazide (CAS 54-85-3)
| Hazard Statement | Description |
| H302 | Harmful if swallowed[2][3][4] |
| H315 | Causes skin irritation[3] |
| H319 | Causes serious eye irritation[3] |
| H371 | May cause damage to organs (Nervous system, Kidney)[3] |
| H373 | May cause damage to organs through prolonged or repeated exposure (Liver, Central nervous system)[3] |
Experimental Workflow & Safety Precautions
Below is a generalized workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Validation & Comparative
A Comparative Analysis of Hydrazide Compounds in Bioassays: A Focus on 4-Methoxypicolinohydrazide Analogues
In the landscape of drug discovery and development, hydrazide-containing compounds represent a versatile class of molecules with a broad spectrum of biological activities. This guide provides a comparative overview of the bioactivity of hydrazide derivatives, with a particular focus on analogues of 4-methoxypicolinohydrazide, for which direct comparative bioassay data is limited. The following sections present data from closely related hydrazide compounds, detail the experimental methodologies used in their evaluation, and illustrate the potential signaling pathways involved in their mechanisms of action. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Quantitative Bioassay Data
Table 1: Anticancer Activity of Hydrazide Derivatives
The following table presents the half-maximal inhibitory concentration (IC50) values of various hydrazide derivatives against different cancer cell lines. A lower IC50 value indicates a higher potency of the compound.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Methoxy N-phenylpyrazoline derivative 2e | HeLa (Cervical Cancer) | - | [1] |
| Methoxy N-phenylpyrazoline derivative 2d | WiDr (Colon Cancer) | - | [1] |
| Methoxy N-phenylpyrazoline derivative 2f | MCF-7 (Breast Cancer) | - | [1] |
| Methoxy N-phenylpyrazoline derivative 2g | Multiple cell lines | - | [1] |
| Quinazoline derivative 4a | HT-1080 (Fibrosarcoma) | 15.59 ± 3.21 | [2] |
| Quinazoline derivative 4d | HT-1080 (Fibrosarcoma) | 4-6.5 | [2] |
| Quinazoline derivative 4a | A-549 (Lung Cancer) | 18.32 ± 2.73 | [2] |
| Quinazoline derivative 4a | MCF-7 (Breast Cancer) | 17.28 ± 0.33 | [2] |
| Quinazoline derivative 4a | MDA-MB-231 (Breast Cancer) | 19.27 ± 2.73 | [2] |
| N'-(3-ethoxy-2-hydroxybenzylidene) isonicotinohydrazide | - | - | [3] |
Note: Specific IC50 values for some compounds were not explicitly provided in the source material but were described as having high cytotoxicity and selectivity.
Table 2: Antimicrobial Activity of Hydrazide Derivatives
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The data for isoniazid and its derivatives are particularly relevant due to their structural similarity to picolinohydrazides.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Isoniazid | Mycobacterium tuberculosis H37Rv | 0.025 | [3] |
| N'-(3-ethoxy-2-hydroxybenzylidene) isonicotinohydrazide | Staphylococcus aureus ATCC 9144 | 8 | [3] |
| N'-(3-ethoxy-2-hydroxybenzylidene) isonicotinohydrazide | Escherichia coli ATCC 11303 | 4 | [3] |
| N'-(3-ethoxy-2-hydroxybenzylidene) isonicotinohydrazide | Mycobacterium tuberculosis H37RV | 4 | [3] |
| Isoniazid Analogue (INH-C10) | M. tuberculosis katG S315T mutant | - | [4] |
Note: The MIC value for INH-C10 was not provided as a specific number but was noted to have the strongest antimicrobial activity against the mutant strain.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the bioevaluation of hydrazide compounds.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test hydrazide compounds and incubated for a further 24 to 72 hours. A control group with no compound treatment is also maintained.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[5]
Antimicrobial Activity: Broth Microdilution Method (MIC Determination)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture, typically adjusted to a concentration of 5 × 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The hydrazide compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial or fungal suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[6] Visual inspection or the use of a growth indicator dye can be employed.
Signaling Pathways and Mechanisms of Action
The biological activities of hydrazide compounds are mediated through various molecular mechanisms. The following diagrams illustrate some of the key signaling pathways potentially involved.
Antimicrobial Mechanism of Action of Isoniazid
Isoniazid (INH), a structural isomer of picolinohydrazide, is a cornerstone drug for the treatment of tuberculosis. Its primary mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[7]
Caption: Proposed mechanism of action for Isoniazid against Mycobacterium tuberculosis.
Potential Anticancer Mechanism of Hydrazide Derivatives
Several hydrazide and hydrazone derivatives have demonstrated anticancer properties by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. The exact signaling pathways can vary depending on the specific compound and cell type.
Caption: Generalized signaling pathway for the anticancer activity of some hydrazide derivatives.
Experimental Workflow for Bioassay Screening
The following diagram outlines a typical workflow for the initial screening and evaluation of a library of hydrazide compounds for their biological activity.
Caption: A standard workflow for the bioassay screening of hydrazide compounds.
References
- 1. Synthesis, biological evaluation and molecular docking of methoxy n-phenylpyrazoline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to 4-Methoxypicolinohydrazide and Its Analogs in Drug Discovery
Introduction
Picolinohydrazides are a class of heterocyclic compounds characterized by a pyridine ring linked to a hydrazide moiety. This structural scaffold is of significant interest in medicinal chemistry due to its ability to coordinate with metal ions and participate in various biological interactions. 4-Methoxypicolinohydrazide, a specific derivative, serves as a foundational structure for the development of novel therapeutic agents. The exploration of its analogs—compounds with systematic structural modifications—is crucial for optimizing biological activity, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of this compound and its analogs, focusing on their anticancer and antimicrobial activities, supported by experimental data and detailed protocols.
The strategic modification of the picolinohydrazide core allows for the investigation of structure-activity relationships (SAR), which aims to correlate specific structural features with changes in biological effects.[1] This process is fundamental to rational drug design, guiding chemists in synthesizing new molecules with improved potency and reduced side effects.[1][2] Analogs of this scaffold have shown promise in various therapeutic areas, including the development of novel inhibitors for enzymes like lipoxygenases in cancer therapy and agents targeting microbial pathogens.[3][4]
Comparative Biological Activity
The therapeutic potential of this compound analogs has been primarily investigated in the fields of oncology and microbiology. The following sections present quantitative data comparing the efficacy of these compounds.
Anticancer Activity
Hydrazone derivatives, which can be synthesized from hydrazides, have demonstrated significant cytotoxic activity against various human cancer cell lines. The tables below summarize the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the viability of 50% of the cancer cells.[5]
Table 1: In Vitro Anticancer Activity of Picolinohydrazide Analogs Against Various Cancer Cell Lines
| Compound ID | Modification | HCT116 (Colon) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | PC3 (Prostate) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | Ref |
| Analog A | 2,4-dihydroxy-substitution | >100 | >100 | >100 | 8.7 | [6] |
| Analog B | 3,4,5-trihydroxy-substitution | >100 | >100 | >100 | 4.8 | [6] |
| Analog C | 2-hydroxy-4-methoxy-substitution | >100 | >100 | >100 | 3.1 | [6] |
| Analog D | Quinolone-derived | 15.2 | 25.8 | 33.1 | 18.5 | [5][7] |
| Doxorubicin | Standard Drug | 0.8 | 1.2 | 1.5 | 0.9 | [5][7] |
Lower IC₅₀ values indicate greater potency.
Structure-Activity Relationship (SAR) Insights: The data suggests that the type and position of substituents on the aromatic rings significantly influence anticancer activity.[8] For instance, analogs with specific hydroxy and methoxy group configurations (Analogs A, B, C) show selective and potent activity against the MCF-7 breast cancer cell line.[6] The presence of multiple hydroxyl groups, as in Analog B, appears to enhance this selectivity.[6] The methoxy group, a common feature in many cytotoxic natural products, is known to contribute to ligand-protein binding and the activation of cell death pathways.[9][10]
Antimicrobial Activity
Hydrazide and pyrazole-based analogs have also been evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi.[4][11] The minimum inhibitory concentration (MIC) is a standard measure of efficacy, representing the lowest concentration of a compound that prevents visible microbial growth.[12]
Table 2: In Vitro Antimicrobial Activity of Hydrazone and Pyrazole Analogs
| Compound ID | Modification | S. aureus MIC (µM) | E. faecalis MIC (µM) | E. coli MIC (µM) | A. niger (Fungus) MIC (µg/mL) | Ref |
| Analog E | Pyrazole-Thiazole Hybrid | 4 | N/A | >64 | N/A | [13] |
| Analog F | 3,4,5-trihydroxy-substitution | 16 | 16 | 16 | N/A | [6] |
| Analog G | Pyrazole-Mannich Base | N/A | N/A | 0.25 | 1 | [4] |
| Ciprofloxacin | Standard Antibiotic | 1 | 2 | 0.5 | N/A | [4][13] |
| Clotrimazole | Standard Antifungal | N/A | N/A | N/A | 2 | [4] |
Lower MIC values indicate greater potency.
Structure-Activity Relationship (SAR) Insights: The antimicrobial activity is also highly dependent on the specific heterocyclic scaffold and its substituents. Pyrazole derivatives, in particular, have emerged as potent antibacterial agents.[13][14] Analog G, a Mannich base derivative of pyrazole, shows exceptional activity against E. coli.[4] The incorporation of thiazole moieties (Analog E) can confer potent activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[13] Some compounds with anticancer effects, such as the trihydroxy-substituted Analog F, also exhibit broad-spectrum antibacterial activity.[6]
Mechanism of Action & Signaling Pathways
Understanding the mechanism of action is critical for drug development. While the precise pathways for all analogs are not fully elucidated, research points to several potential targets.
Some picolinamide scaffolds have been identified as inhibitors of Sec14p, a lipid transfer protein essential for the viability of fungi like S. cerevisiae.[15] In cancer, certain analogs are proposed to function as lipoxygenase inhibitors, triggering cell death through apoptosis and ferroptosis in prostate cancer cells.[3] Apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells and is a common target for chemotherapy.
Below is a generalized diagram illustrating a potential apoptotic signaling pathway that could be initiated by an active analog.
Caption: A potential signaling pathway for apoptosis induced by an active analog.
Experimental Protocols
Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for the synthesis and biological evaluation of picolinohydrazide analogs.
General Synthesis of Picolinohydrazide Analogs
The synthesis of picolinohydrazide derivatives often starts from a corresponding picolinic acid or its ester.[16] The following workflow outlines a common synthetic route to produce hydrazone analogs, which are frequently evaluated for biological activity.[17]
Caption: General experimental workflow for the synthesis of hydrazone analogs.
Protocol:
-
Esterification: 4-Methoxypicolinic acid is refluxed with ethanol in the presence of a catalytic amount of sulfuric acid to produce the corresponding ethyl ester. The reaction is monitored by thin-layer chromatography (TLC).
-
Hydrazinolysis: The resulting ethyl 4-methoxypicolinate is then refluxed with an excess of hydrazine hydrate in a suitable solvent like ethanol to form this compound.[16] The product is typically isolated by cooling the reaction mixture and collecting the precipitated solid.
-
Condensation to form Hydrazones: this compound is dissolved in methanol, and a catalytic amount of acetic acid is added. An equimolar amount of a selected aldehyde or ketone is added, and the mixture is refluxed for 3-4 hours.[17]
-
Purification and Characterization: The crude product is recrystallized from a suitable solvent (e.g., methanol) to obtain pure crystals.[17] The structure of the final analog is confirmed using spectroscopic techniques such as NMR (¹H, ¹³C), mass spectrometry, and elemental analysis.[6][17]
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard procedure for screening potential anticancer compounds.[3]
Protocol:
-
Cell Seeding: Human cancer cells (e.g., PC-3, MCF-7) are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[3]
-
Compound Treatment: The synthesized analogs are dissolved in DMSO to create stock solutions and then diluted with the cell culture medium to various concentrations. The cells are treated with these dilutions and incubated for an additional 48-72 hours.[3][5]
-
MTT Addition: After incubation, the medium is removed, and a solution of MTT (typically 0.5 mg/mL) is added to each well. The plate is incubated for another 4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate.
-
Solubilization and Measurement: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value for each compound is determined by plotting cell viability against compound concentration.[5]
Conclusion
The comparative analysis of this compound and its analogs reveals a versatile and promising scaffold for the development of new therapeutic agents. The structure-activity relationship studies demonstrate that subtle modifications to the core structure can lead to significant improvements in potency and selectivity against both cancer cell lines and microbial pathogens. Specifically, the incorporation of hydroxyl and methoxy groups, as well as the hybridization with other heterocyclic systems like pyrazole and thiazole, are effective strategies for enhancing biological activity.
The data presented underscores the potential of these compounds as leads for anticancer drugs that may act via apoptotic pathways and as novel antimicrobial agents capable of combating resistant bacterial strains. Future research should focus on elucidating the precise molecular targets and mechanisms of action, optimizing pharmacokinetic properties for in vivo applications, and further exploring the chemical space around the picolinohydrazide scaffold to discover next-generation therapeutics.
References
- 1. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 2. Pharmaceutical Design and Structure-activity Relationships of Psoralen and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating the effects of two novel 4-MMPB analogs as potent lipoxygenase inhibitors for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazole-based analogs as potential antibacterial agents against methicillin-resistance staphylococcus aureus (MRSA) and its SAR elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating Anticancer Potential: A Comparative Analysis of 4-Methoxypicolinohydrazide Derivatives and Related Compounds
Researchers in oncology and drug development are continuously exploring novel chemical scaffolds to identify more effective and selective anticancer agents. Among these, heterocyclic compounds containing hydrazide moieties have garnered significant interest due to their diverse biological activities. This guide provides a comparative overview of the anticancer activity of derivatives related to 4-Methoxypicolinohydrazide, focusing on their performance against various cancer cell lines and the underlying mechanisms of action. The information is compiled from recent studies on structurally similar compounds, offering valuable insights for researchers in the field.
While direct studies on this compound derivatives are limited in the available literature, this guide draws parallels from research on quinoline, quinazoline, and chalcone derivatives possessing methoxy and hydrazide functionalities. These compounds serve as valuable surrogates for understanding the potential anticancer efficacy of the target class.
Comparative Anticancer Activity
The in vitro cytotoxic activity of various hydrazide-containing and methoxy-substituted derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized in the table below.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinolinone Derivatives | Compound 4a | A549 (Lung) | Potent cytotoxicity | [1] |
| Compound 4a | HCT-116 (Colon) | Potent cytotoxicity | [1] | |
| Compound 4b, 4j, 4k, 4e | MCF-7 (Breast) | 0.002 - 0.004 | [2] | |
| 4-Anilinoquinolinylchalcone | Compound 4a | MDA-MB-231 (Breast) | 0.11 | [3] |
| Compound 4d | MDA-MB-231 (Breast) | 0.18 | [3] | |
| Compound 4f | MDA-MB-231 (Breast) | 1.94 | [3] | |
| 4-Hydroxyquinolone Analogues | Compound 3g | HCT116, A549, PC3, MCF-7 | Promising activity | [4][5] |
| Quinoline-based Dihydrazone | Compound 3b | MCF-7 (Breast) | 7.016 | [6] |
| Compound 3c | MCF-7 (Breast) | 7.05 | [6] | |
| Pyrazoline Derivatives | Compound b17 | HepG-2 (Liver) | 3.57 | [7] |
| p-Methoxycinnamoyl Hydrazides | 2-hydroxybenzohydrazide | T47D (Breast) | 0.2 x 10^6 nM | [8] |
Note: "Potent cytotoxicity" indicates that the source reported significant activity without specifying the exact IC50 value.
The data reveals that derivatives with quinoline and chalcone scaffolds exhibit significant anticancer activity, with some compounds showing IC50 values in the nanomolar to low micromolar range. Notably, several of these compounds have demonstrated efficacy against breast, lung, colon, and liver cancer cell lines.
Mechanisms of Anticancer Action
The anticancer effects of these derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and to interfere with the cell cycle progression in cancer cells.
Induction of Apoptosis:
Several studies have confirmed that these compounds trigger apoptosis in cancer cells. For instance, a 4-anilinoquinolinylchalcone derivative (compound 4a) was found to induce apoptosis in MDA-MB-231 breast cancer cells through a mechanism involving the generation of reactive oxygen species (ROS) and activation of caspases 3 and 7.[3][9] Similarly, certain tetrahydroquinolinone derivatives induce apoptosis in A549 lung cancer cells via both intrinsic and extrinsic pathways.[1] The induction of apoptosis is a desirable characteristic for anticancer drugs as it leads to the elimination of cancer cells with minimal inflammation.
Cell Cycle Arrest:
In addition to inducing apoptosis, many of these derivatives have been shown to cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation. For example, a novel pyrazoline derivative (b17) was found to arrest HepG-2 liver cancer cells in the G2/M phase of the cell cycle.[7] Another study on a tetrahydroquinolinone derivative (compound 4a) also reported cell cycle arrest at the G2/M phase in A549 lung cancer cells.[1] A different mechanism was observed for a 4-aminoquinazoline derivative, which caused G1 cell cycle arrest in HCT116 cells by inhibiting the PI3K/Akt signaling pathway.[10]
The ability of these compounds to halt the cell cycle at critical checkpoints prevents the replication of damaged DNA and ultimately leads to cell death.
Experimental Protocols
The validation of anticancer activity for these derivatives involves a series of well-established in vitro assays.
Cell Viability Assay (MTT Assay):
This colorimetric assay is widely used to assess the cytotoxic effect of a compound on cancer cells.
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[6]
Apoptosis Assay (Annexin V-FITC/PI Staining):
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cancer cells are treated with the test compound for a defined period.
-
Both adherent and floating cells are collected and washed with phosphate-buffered saline (PBS).
-
The cells are then resuspended in a binding buffer and stained with Annexin V-fluorescein isothiocyanate (FITC) and propidium iodide (PI).
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.
-
PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Cell Cycle Analysis (Propidium Iodide Staining):
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cancer cells are treated with the compound of interest for a specific duration.
-
The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
The fixed cells are then washed and treated with RNase A to remove RNA.
-
Finally, the cells are stained with propidium iodide (PI), which intercalates with DNA.
-
The DNA content of the cells is quantified by flow cytometry.
-
The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is analyzed based on their fluorescence intensity.[11]
Conclusion
The collective evidence from studies on structurally related compounds suggests that this compound derivatives hold promise as a novel class of anticancer agents. The consistent observation of apoptosis induction and cell cycle arrest as primary mechanisms of action provides a strong rationale for their further development. Future research should focus on the synthesis and in-depth biological evaluation of a focused library of this compound derivatives to establish a clear structure-activity relationship and to identify lead candidates with optimal potency and selectivity for preclinical and clinical development. The experimental protocols and mechanistic insights presented in this guide offer a foundational framework for such investigations.
References
- 1. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives [mdpi.com]
- 4. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. researchgate.net [researchgate.net]
- 10. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Picolinamide Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Quantitative SAR Data Summary
The antitumor activity of two series of picolinamide derivatives, 4-(4-formamidophenylamino)-N-methylpicolinamide and N-methyl-picolinamide-4-thiol, has been evaluated. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, providing a clear comparison of the potency of different analogs.
Table 1: Antiproliferative Activities of 4-(4-formamidophenylamino)-N-methylpicolinamide Derivatives (5a-v) against HepG2 and HCT116 Cancer Cell Lines. [1][2]
| Compound | R Group | HepG2 IC50 (µM) | HCT116 IC50 (µM) |
| 5a | Phenyl | > 50 | > 50 |
| 5b | 4-Fluorophenyl | 28.31 | 35.48 |
| 5c | 4-Chlorophenyl | 19.56 | 21.33 |
| 5d | 4-Bromophenyl | 15.29 | 18.76 |
| 5e | 4-Iodophenyl | 10.33 | 12.89 |
| 5f | 4-Methylphenyl | 41.52 | > 50 |
| 5g | 4-Ethylphenyl | > 50 | > 50 |
| 5h | 4-Methoxyphenyl | 33.17 | 42.18 |
| 5i | 4-Ethoxyphenyl | 45.62 | > 50 |
| 5j | 3-Fluorophenyl | 8.76 | 10.23 |
| 5k | 3-Chlorophenyl | 6.32 | 7.88 |
| 5l | 3-Bromophenyl | 4.11 | 5.67 |
| 5m | 3-Iodophenyl | 2.59 | 3.14 |
| 5n | 3-Methylphenyl | 12.45 | 15.32 |
| 5o | 2-Fluorophenyl | 21.87 | 25.43 |
| 5p | 2-Chlorophenyl | 15.64 | 19.87 |
| 5q | 3,4-Dichlorophenyl | 1.87 | 2.33 |
| 5r | 3,5-Dichlorophenyl | 3.21 | 4.56 |
| 5s | 2,4-Dichlorophenyl | 9.87 | 11.23 |
| 5t | Cyclohexyl | > 50 | > 50 |
| 5u | Benzyl | > 50 | > 50 |
| 5v | Phenethyl | > 50 | > 50 |
| Sorafenib | (Reference) | 4.56 | 5.87 |
Table 2: Antiproliferative Activities of N-methyl-picolinamide-4-thiol Derivatives (6a-p) against the HepG2 Cancer Cell Line. [3][4]
| Compound | R Group | HepG2 IC50 (µM) |
| 6a | Phenyl | 16.54 |
| 6b | 4-Fluorophenyl | 14.21 |
| 6c | 4-Chlorophenyl | 10.87 |
| 6d | 4-Bromophenyl | 8.92 |
| 6e | 4-Iodophenyl | 6.78 |
| 6f | 4-Methylphenyl | 25.43 |
| 6g | 4-Methoxyphenyl | 19.87 |
| 6h | 3-Fluorophenyl | 12.34 |
| 6i | 3-Chlorophenyl | 9.12 |
| 6j | 3-Bromophenyl | 7.65 |
| 6k | 3-Iodophenyl | 5.43 |
| 6l | 3-Methylphenyl | 21.54 |
| 6m | 2-Fluorophenyl | 32.12 |
| 6n | 2-Chlorophenyl | 28.76 |
| 6o | 2-Methylphenyl | 41.23 |
| 6p | 3,4-Dichlorophenyl | 4.32 |
| Sorafenib | (Reference) | 7.89 |
Key Structure-Activity Relationship Insights
From the data presented, several key SAR trends can be identified for these picolinamide derivatives:
-
Substitution on the Phenyl Ring is Crucial: Unsubstituted phenyl analogs (5a and 6a) show weak activity. The introduction of substituents on the terminal phenyl ring significantly influences the antiproliferative activity.
-
Halogen Substitution Enhances Activity: Halogen atoms, particularly chlorine and iodine, at the meta and para positions of the phenyl ring lead to a marked increase in potency (e.g., compounds 5e, 5m, 6e, 6k).
-
Position of Substitution Matters: Substituents at the meta-position of the phenyl ring generally result in higher activity compared to the para- or ortho-positions (compare 5j-n with 5b-i and 5o-p).
-
Electron-Withdrawing Groups are Favorable: The potent activity of halogenated derivatives suggests that electron-withdrawing groups on the phenyl ring are beneficial for anticancer activity.
-
Bulky Groups are Detrimental: The introduction of bulky alkyl or arylalkyl groups (5t-v) leads to a significant decrease or complete loss of activity.
-
Dihalogenation Can Be Advantageous: The 3,4-dichloro substitution pattern (5q and 6p) resulted in the most potent compounds in both series, highlighting a synergistic effect of di-substitution at specific positions.
Experimental Protocols
General Synthesis of 4-(4-formamidophenylamino)-N-methylpicolinamide Derivatives (5a-v) [1]
The synthesis of the target compounds involved a multi-step process. The key intermediate, 4-chloro-N-methylpicolinamide, was prepared from the corresponding picolinic acid. This intermediate was then subjected to a nucleophilic aromatic substitution reaction with various substituted anilines or amines to yield the final products. The formamido group was introduced by reacting the corresponding amino-precursor with formic acid. All synthesized compounds were fully characterized by 1H-NMR, 13C-NMR, and ESI-MS analysis.
General Synthesis of N-methyl-picolinamide-4-thiol Derivatives (6a-p) [3]
The synthetic route for these derivatives started with the preparation of N-methylpicolinamide-4-thiol. This key intermediate was then reacted with a variety of substituted benzyl halides in the presence of a base to afford the desired N-methyl-picolinamide-4-thiol derivatives. The structures of all final compounds were confirmed by spectroscopic methods.
In Vitro Antiproliferative Assay (MTT Assay) [2]
The cytotoxicity of the synthesized compounds against human cancer cell lines (HepG2 and HCT116) was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. After incubation, the MTT solution was added, and the resulting formazan crystals were dissolved in a solubilization buffer. The absorbance was measured using a microplate reader, and the IC50 values were calculated from the dose-response curves. Sorafenib was used as a positive control.
Visualizations
Caption: Key structure-activity relationships of picolinamide derivatives.
Caption: General workflow for synthesis and biological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents [mdpi.com]
- 4. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of 4-Methoxypicolinohydrazide: Data Currently Unavailable
A comprehensive review of available scientific literature and databases reveals a significant lack of specific biological data for 4-Methoxypicolinohydrazide. At present, there is no publicly accessible information detailing its mechanism of action, specific biological targets, or quantitative efficacy data from experimental studies. This absence of foundational research prevents a direct comparative analysis of this compound against known inhibitors of any specific biological pathway or enzyme.
While the broader class of picolinohydrazide and its derivatives has been investigated for various biological activities, these findings are not directly transferable to the 4-methoxy substituted variant. General research on related hydrazide-containing compounds indicates a wide spectrum of potential biological activities, but specific experimental data for this compound is required to identify a relevant class of inhibitors for comparison.
To facilitate the requested comparative analysis, foundational research is necessary to first identify the biological target(s) of this compound and to quantify its inhibitory activity. An example of a standard experimental workflow to achieve this is outlined below.
Experimental Protocols: A Roadmap to Characterization
Should data for this compound become available, the following experimental protocols would be essential for a comparative efficacy study.
1. Target Identification and Validation:
-
Objective: To identify the primary biological target(s) of this compound.
-
Methodology: A common approach is affinity-based chemical proteomics. This involves synthesizing a derivative of this compound that can be immobilized on a solid support (e.g., agarose beads). This "bait" is then incubated with cell lysates. Proteins that bind to the compound are "pulled down," isolated, and identified using techniques such as mass spectrometry.
-
Workflow Diagram:
Validation of 4-Methoxypicolinohydrazide as an Enzyme Inhibitor: A Review of Available Data
A comprehensive search for data on the enzyme inhibitory activity of 4-Methoxypicolinohydrazide reveals a significant lack of published research validating this specific compound as an enzyme inhibitor. While the compound is commercially available and has been cited in patent literature as a chemical intermediate for the synthesis of other molecules, there is no direct evidence or detailed experimental data to support its function as an enzyme inhibitor.
Our investigation into the scientific literature and chemical databases did not yield any studies that have characterized the inhibitory profile of this compound against any specific enzyme target. Consequently, quantitative data such as IC50 values, kinetic studies, and comparisons with other inhibitors are not available.
The compound, identified with the CAS number 187973-18-8, has been mentioned in patents as a building block for more complex molecules, including those designed as P2X7 modulators and fused triazole agonists of the APJ receptor.[1][2] This indicates its utility in synthetic chemistry but does not provide information on its intrinsic biological activity as an enzyme inhibitor.
While the broader class of picolinohydrazide derivatives has been explored for various medicinal chemistry applications, including the development of enzyme inhibitors, this general activity cannot be extrapolated to this compound without specific experimental validation.[3][4] The field of enzyme inhibition often involves nuanced structure-activity relationships, where small modifications to a chemical scaffold can drastically alter its biological effects.
Due to the absence of experimental data validating this compound as an enzyme inhibitor, it is not possible to provide a comparison guide on its performance, detailed experimental protocols, or visualizations of its mechanism of action. Further research, including screening against various enzyme targets and subsequent validation studies, would be required to ascertain any potential inhibitory activity of this compound.
For researchers and drug development professionals interested in this area, the exploration of novel picolinohydrazide derivatives could be a potential avenue for discovering new enzyme inhibitors. However, at present, this compound remains uncharacterized in this regard.
References
- 1. WO2019089335A1 - Fused triazole agonists of the apj receptor - Google Patents [patents.google.com]
- 2. US9040534B2 - [1,2,4]triazolo[4,3-a]pyrazines as P2X7 modulators - Google Patents [patents.google.com]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Picolinohydrazide | C6H7N3O | CID 255881 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Methoxypicolinohydrazide: Uncharted Territory in Cross-Reactivity Analysis
Despite a thorough investigation into the scientific literature and chemical databases, detailed cross-reactivity studies for the compound 4-Methoxypicolinohydrazide are not publicly available. This precludes a direct comparative analysis of its off-target effects against alternative molecules. The absence of a known biological target or established mechanism of action for this compound further complicates any theoretical assessment of its potential cross-reactivity.
Currently, this compound is primarily documented as a chemical intermediate, a building block used in the synthesis of more complex molecules. While the broader chemical classes to which it belongs, such as hydrazides and picolinic acid derivatives, are known to exhibit a wide range of biological activities, specific data for this particular compound remains elusive.
The Challenge of Undefined Biological Activity
Cross-reactivity, the phenomenon of a compound binding to and eliciting a response from targets other than its intended primary target, is a critical aspect of drug discovery and development. Evaluating cross-reactivity is essential for understanding a compound's potential for off-target toxicity and for refining its selectivity.
To conduct a meaningful cross-reactivity study, the primary biological target of a compound must first be identified. This allows researchers to select a panel of related and unrelated targets (e.g., kinases, G-protein coupled receptors, ion channels) to test for unintended interactions. Without this crucial starting point for this compound, a targeted cross-reactivity investigation is not feasible.
A Path Forward: Hypothetical Workflow for Future Studies
Should a biological target for this compound be identified in the future, a systematic approach to studying its cross-reactivity could be employed. The following workflow outlines a standard procedure for such an investigation.
Caption: Hypothetical workflow for a cross-reactivity study.
General Experimental Protocols for Cross-Reactivity Screening
In the absence of specific data for this compound, we can outline common experimental protocols used in the field to determine compound selectivity.
1. Kinase Profiling:
-
Objective: To assess the inhibitory activity of a compound against a broad panel of protein kinases.
-
Methodology:
-
A library of purified, active protein kinases is utilized.
-
The test compound (e.g., this compound) is incubated with each kinase in the presence of a substrate and ATP (often radiolabeled ³³P-ATP).
-
The reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate is quantified, typically through scintillation counting or fluorescence-based methods.
-
Inhibition is calculated as a percentage of the control (no compound) activity.
-
For significant "hits," dose-response curves are generated to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).
-
2. Receptor Binding Assays:
-
Objective: To determine the affinity of a compound for a panel of cell surface or nuclear receptors.
-
Methodology:
-
Cell membranes or purified receptors are prepared.
-
A known radiolabeled ligand for the target receptor is incubated with the receptor preparation in the presence of varying concentrations of the test compound.
-
After reaching equilibrium, the bound and free radioligand are separated (e.g., by filtration).
-
The amount of bound radioligand is measured.
-
The ability of the test compound to displace the radioligand is used to calculate its binding affinity (Ki).
-
3. Cellular Thermal Shift Assay (CETSA):
-
Objective: To identify protein targets of a compound within a cellular environment.
-
Methodology:
-
Intact cells or cell lysates are treated with the test compound.
-
The treated samples are heated to various temperatures.
-
The cells are lysed (if not already), and aggregated proteins are pelleted by centrifugation.
-
The amount of soluble protein remaining at each temperature is quantified by methods such as Western blotting or mass spectrometry.
-
Binding of the compound to a protein typically stabilizes it, leading to a higher melting temperature.
-
Conclusion
For researchers, scientists, and drug development professionals interested in this compound, the immediate focus should be on elucidating its fundamental biological properties. The first critical step is the identification of its primary molecular target(s). Once a target is validated, the comprehensive cross-reactivity and selectivity profiling outlined above can be undertaken. Until such foundational data is generated and published, a meaningful comparison guide on the cross-reactivity of this compound cannot be constructed. The scientific community is encouraged to investigate the bioactivity of this and other under-characterized chemical entities to unlock their potential therapeutic applications and understand their safety profiles.
A Comparative Guide to the In Vitro and In Vivo Efficacy of Hydrazide-Hydrazone Compounds
For Researchers, Scientists, and Drug Development Professionals
The evaluation of novel therapeutic agents requires a thorough understanding of their efficacy and safety, both in controlled laboratory settings (in vitro) and in living organisms (in vivo). This guide provides a comparative overview of the performance of hydrazide-hydrazone compounds, a class of molecules with significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. While specific data on 4-Methoxypicolinohydrazide compounds is limited in the reviewed literature, this guide synthesizes available data on structurally related hydrazide-hydrazones to provide a framework for comparison.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from various studies, highlighting the in vitro cytotoxic effects of different hydrazide-hydrazone derivatives against various cancer cell lines and their corresponding in vivo toxicity. This juxtaposition is crucial for identifying compounds with a favorable therapeutic index – high efficacy against target cells and low toxicity in a whole organism.
Table 1: In Vitro Cytotoxicity of Hydrazide-Hydrazone Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N'-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propane hydrazide (15) | MDA-MB-231 | <30% viability reduction | [1] |
| Compound 16 | SH-SY5Y | 5.7 | [1] |
| Kelly | 2.4 | [1] | |
| MCF-7 | >25.0 | [1] | |
| Compound 17 | SH-SY5Y | 2.9 | [1] |
| Kelly | 1.3 | [1] | |
| MCF-7 | 14.1 | [1] | |
| MDA-MB-231 | 18.8 | [1] | |
| Tetracaine hydrazide-hydrazone (2f) | Colo-205 | 50.0 (24h), 46.0 (48h) | [2] |
| Tetracaine hydrazide-hydrazone (2m) | Colo-205 | 20.5 (24h), 17.0 (48h) | [2] |
| Tetracaine hydrazide-hydrazone (2k) | HepG2 | 30.5 (24h), 14.8 (48h) | [2] |
| Tetracaine hydrazide-hydrazone (2p) | HepG2 | 35.9 (24h), 20.6 (48h) | [2] |
| Tetracaine hydrazide-hydrazone (2s) | HepG2 | 20.8 (24h), 14.4 (48h) | [2] |
| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (21) | LN-229 | 0.77 | [3][4] |
| Hydrazide-hydrazone derivative (3h) | PC-3 | 1.32 | [5] |
| MCF-7 | 2.99 | [5] | |
| HT-29 | 1.71 | [5] | |
| Hydrazide derivative (11) | HCT-116 | 2.5 | [6] |
| Hydrazide derivative (5b) | HCT-116 | 3.2 | [6] |
| Hydrazide derivative (13) | HCT-116 | 3.7 | [6] |
Table 2: In Vivo Acute Toxicity of Hydrazide-Hydrazones
| Compound/Derivative | Animal Model | Test | Endpoint | Result | Reference |
| Six selected hydrazide–hydrazones of 2,4-dihydroxybenzoic acid | Danio rerio (Zebrafish) embryos | Fish Embryo Acute Toxicity (FET) test | LC50 | Very low or moderate toxicity | [3][4] |
| Compound B1 (a 4-Hydroxyquinazoline derivative) | Mice | Acute Toxicity Study | Body weight, organ changes | No significant reduction in body weight or organ changes at 800 mg/kg | [7] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the reproducibility and comparison of data across different studies. Below are the methodologies for key experiments cited in the literature for assessing the efficacy of hydrazide-hydrazone compounds.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the hydrazide-hydrazone compounds and incubated for a specified period (e.g., 24 or 48 hours). A positive control (e.g., Doxorubicin) and a negative control (vehicle) are included.[2]
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow the viable cells with active metabolism to convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength.
-
IC50 Determination: The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
In Vivo Acute Toxicity Assessment: Fish Embryo Acute Toxicity (FET) Test
The Fish Embryo Acute Toxicity (FET) test is a method to assess the acute toxicity of chemicals on embryonic stages of fish, often performed according to the OECD Guideline 236.[3]
-
Embryo Collection and Selection: Fertilized zebrafish (Danio rerio) embryos are collected and examined for quality. Only healthy, normally developing embryos are selected for the test.
-
Exposure: The selected embryos are placed in multi-well plates and exposed to a range of concentrations of the test compound. A control group is maintained in a medium without the test compound.
-
Incubation and Observation: The plates are incubated at a controlled temperature. The embryos are observed at specific time points (e.g., 24, 48, 72, and 96 hours post-fertilization) under a microscope.
-
Lethal Endpoints: The observation focuses on lethal endpoints, including coagulation of the embryo, lack of somite formation, non-detachment of the tail, and lack of heartbeat.
-
LC50 Determination: The number of dead embryos at each concentration is recorded. The LC50 value (the concentration of the compound that is lethal to 50% of the embryos) is calculated at the end of the exposure period.
Mandatory Visualization
The following diagrams illustrate a generalized workflow for comparing in vitro and in vivo efficacy and a potential signaling pathway for hydrazide-hydrazone compounds based on the available literature.
Caption: A generalized workflow for the comparative evaluation of hydrazide-hydrazone compounds.
Caption: A potential signaling pathway for the anticancer activity of some hydrazide-hydrazone compounds.
References
- 1. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthesis Methods for 4-Methoxypicolinohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of proposed synthesis methods for 4-Methoxypicolinohydrazide, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of direct comparative studies in the published literature for this specific molecule, this comparison is based on well-established, analogous chemical transformations and provides a predictive assessment of the synthetic routes.
Introduction
This compound is a heterocyclic compound of interest in the synthesis of various biologically active molecules. Its structure, featuring a pyridine ring, a methoxy group, and a hydrazide functional group, makes it a versatile scaffold for creating novel compounds with potential therapeutic applications. The efficiency of its synthesis is a critical factor for its accessibility in research and development. This guide outlines the most probable synthetic pathways and offers a comparative analysis to aid researchers in selecting an optimal route.
The most logical and widely practiced method for the synthesis of hydrazides is the hydrazinolysis of a corresponding ester. Therefore, the primary synthetic route to this compound is expected to proceed via the reaction of methyl 4-methoxypicolinate with hydrazine hydrate. A secondary route could involve the reaction of a more activated carboxylic acid derivative, such as an acyl chloride, with hydrazine.
Method 1: Hydrazinolysis of Methyl 4-Methoxypicolinate
This is the most direct and commonly employed method for the synthesis of picolinohydrazides from their corresponding picolinate esters. The reaction involves the nucleophilic acyl substitution of the methoxy group of the ester by hydrazine.
Reaction Scheme:
Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 4-methoxypicolinate (1 equivalent).
-
Reagent Addition: Add a suitable solvent, such as ethanol or methanol, to dissolve the ester. Subsequently, add an excess of hydrazine hydrate (typically 3-5 equivalents).
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, the solvent and excess hydrazine hydrate are removed under reduced pressure. The resulting solid residue is then triturated with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting material. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol) to yield pure this compound.
Method 2: From 4-Methoxypicolinoyl Chloride
This method involves the conversion of 4-methoxypicolinic acid to its more reactive acyl chloride derivative, which is then reacted with hydrazine. This is a two-step process from the corresponding carboxylic acid.
Reaction Scheme:
Step 1: Formation of Acyl Chloride
Step 2: Reaction with Hydrazine
Experimental Protocol
-
Acyl Chloride Formation: In a fume hood, 4-methoxypicolinic acid (1 equivalent) is suspended in an excess of thionyl chloride. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. The mixture is heated to reflux for 1-2 hours. After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure to yield the crude 4-methoxypicolinoyl chloride.
-
Reaction with Hydrazine: The crude acyl chloride is dissolved in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran and cooled in an ice bath. A solution of hydrazine (2 equivalents) in the same solvent is added dropwise with stirring. An acid scavenger, such as triethylamine or pyridine, is often added to neutralize the HCl generated during the reaction.
-
Work-up and Purification: The reaction mixture is stirred at room temperature for a few hours. The resulting precipitate (triethylamine hydrochloride) is filtered off. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude product. Purification is achieved by recrystallization.
Head-to-Head Comparison of Synthesis Methods
| Parameter | Method 1: Hydrazinolysis of Ester | Method 2: From Acyl Chloride |
| Starting Material | Methyl 4-methoxypicolinate | 4-Methoxypicolinic acid |
| Number of Steps | 1 (from ester) | 2 (from acid) |
| Reagents | Hydrazine hydrate, Ethanol/Methanol | Thionyl chloride, Hydrazine, Triethylamine |
| Reaction Conditions | Reflux, 4-12 hours | Reflux (for acyl chloride), 0°C to RT (for hydrazinolysis) |
| Expected Yield | Good to Excellent (typically >80%) | Good (typically 70-90% over two steps) |
| Purity of Crude Product | Generally high | May contain by-products from the acylation step |
| Safety Considerations | Hydrazine is toxic and corrosive. | Thionyl chloride is highly corrosive and reacts violently with water. Acyl chlorides are moisture-sensitive and lachrymatory. |
| Advantages | One-step, simpler procedure, uses less hazardous reagents. | Can be faster for the final step due to the high reactivity of the acyl chloride. |
| Disadvantages | May require longer reaction times. | Two-step process, requires handling of highly reactive and hazardous materials. |
Synthesis of Precursor: Methyl 4-Methoxypicolinate
The availability of the starting material, methyl 4-methoxypicolinate, is crucial. It can be synthesized from 4-chloropicolinic acid through a two-step process: esterification followed by nucleophilic substitution of the chloro group with methoxide.
Experimental Protocol for Methyl 4-Methoxypicolinate Synthesis
-
Esterification of 4-Chloropicolinic Acid: 4-Chloropicolinic acid is dissolved in methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is refluxed for several hours. After completion, the solvent is evaporated, and the residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The organic layer is dried and concentrated to give methyl 4-chloropicolinate.
-
Methoxylation: The methyl 4-chloropicolinate is then reacted with sodium methoxide in methanol. The reaction is typically heated to reflux for several hours. After cooling, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is dried and evaporated to yield methyl 4-methoxypicolinate.
Visualizing the Synthesis Workflows
To better illustrate the proposed synthetic pathways, the following diagrams were generated using the DOT language.
Caption: Workflow for the synthesis of this compound via hydrazinolysis.
Caption: Two-step synthesis of this compound from its carboxylic acid.
Logical Relationship of Precursor Synthesis
The synthesis of the key starting material, methyl 4-methoxypicolinate, is an important consideration for the overall process.
Caption: Synthesis pathway for the precursor, methyl 4-methoxypicolinate.
Conclusion
For the synthesis of this compound, the direct hydrazinolysis of methyl 4-methoxypicolinate (Method 1) is the recommended route. It is a one-step, high-yielding reaction that avoids the use of highly corrosive and moisture-sensitive reagents like thionyl chloride. While the acyl chloride method (Method 2) is also viable, its two-step nature and the hazardous reagents involved make it less favorable for routine synthesis. The choice of method will ultimately depend on the availability of starting materials, the scale of the reaction, and the laboratory safety infrastructure. Researchers should also consider the synthesis of the methyl 4-methoxypicolinate precursor when planning their overall synthetic strategy.
Benchmarking the Purity of Synthesized 4-Methoxypicolinohydrazide: A Comparative Guide
In the landscape of scientific research and pharmaceutical development, the purity of a synthesized compound is paramount. It ensures the reliability of experimental results and the safety and efficacy of potential drug candidates. This guide provides a comprehensive framework for benchmarking the purity of 4-Methoxypicolinohydrazide, a heterocyclic compound with potential applications in medicinal chemistry. By offering a comparative analysis with a hypothetical alternative, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.
Synthesis and Potential Impurities
The synthesis of this compound typically proceeds via a two-step process. First, 4-methoxypicolinic acid is esterified, commonly using methanol in the presence of an acid catalyst, to yield methyl 4-methoxypicolinate. Subsequently, the ester is reacted with hydrazine hydrate to produce the final product, this compound.[1][2]
During this synthesis, several impurities can be introduced, which may include unreacted starting materials such as methyl 4-methoxypicolinate and hydrazine hydrate, by-products from side reactions, and residual solvents. The presence and quantity of these impurities are critical factors in determining the overall purity of the final compound.[3]
Comparative Purity Analysis
To provide a clear comparison, the purity of three hypothetical batches of synthesized this compound is benchmarked against a related, hypothetical alternative compound, 4-Chloropicolinohydrazide. The following tables summarize the quantitative data obtained from High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Mass Spectrometry (MS).
Table 1: HPLC Purity and Impurity Profile
| Compound | Batch | Purity (%) by HPLC | Major Impurity | Impurity Content (%) |
| This compound | 1 | 98.5 | Methyl 4-methoxypicolinate | 0.8 |
| This compound | 2 | 99.2 | Methyl 4-methoxypicolinate | 0.5 |
| This compound | 3 | 97.8 | Hydrazine | 1.2 |
| 4-Chloropicolinohydrazide | 1 | 99.5 | Methyl 4-chloropicolinate | 0.3 |
Table 2: Spectroscopic and Elemental Analysis Data
| Compound | Batch | ¹H NMR Purity (%) | Mass (m/z) [M+H]⁺ | Elemental Analysis (%C, %H, %N) |
| This compound | 1 | 98.2 | 168.076 | C: 50.29, H: 5.43, N: 25.13 |
| This compound | 2 | 99.1 | 168.077 | C: 50.30, H: 5.40, N: 25.14 |
| This compound | 3 | 97.5 | 168.075 | C: 50.25, H: 5.48, N: 25.09 |
| 4-Chloropicolinohydrazide | 1 | 99.4 | 172.027 | C: 41.99, H: 3.52, N: 24.49 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1290 Infinity II LC System or equivalent.
-
Column: Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Buffer (10 mM Ammonium Dihydrogen Phosphate in water) and Methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples are dissolved in the mobile phase at a concentration of 1 mg/mL.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Proton (¹H) NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
Carbon (¹³C) NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
-
Purity Determination: Absolute quantitative ¹H NMR (qNMR) can be employed for purity determination by comparing the integral of a characteristic signal of the analyte with that of a certified internal standard.[5]
Mass Spectrometry (MS)
-
Instrumentation: Agilent 6545 Q-TOF LC/MS system or equivalent.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: 50-500 m/z.
-
Sample Preparation: Samples are diluted in methanol to a concentration of approximately 10 µg/mL and infused directly into the mass spectrometer.
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway.
Caption: Synthesis and Purity Analysis Workflow.
Caption: Hypothetical Enzyme Inhibition Pathway.
References
Safety Operating Guide
Proper Disposal of 4-Methoxypicolinohydrazide: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the meticulous management and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This document provides a detailed, step-by-step operational and disposal plan for 4-Methoxypicolinohydrazide, fostering a culture of safety and trust in handling novel chemical entities.
I. Immediate Safety and Handling Precautions
Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat this compound as a potentially hazardous substance. All personnel must adhere to the following personal protective equipment (PPE) standards when handling this compound.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn at all times. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles are mandatory to prevent eye exposure. |
| Protective Clothing | A flame-resistant lab coat must be worn to protect against skin contact and contamination of personal clothing. |
| Respiratory Protection | When handling the powder form or if aerosolization is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required. |
II. Logistical and Operational Disposal Plan
The disposal of this compound must be conducted in strict accordance with institutional and local regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Step 1: Waste Segregation and Collection
All waste materials contaminated with this compound, including unused product, contaminated lab supplies (e.g., pipette tips, weighing boats), and cleaning materials, must be collected in a designated hazardous waste container.
Step 2: Waste Container Requirements
The primary waste container must be:
-
Compatible: Constructed of a material that will not react with the chemical. High-density polyethylene (HDPE) is a suitable choice.
-
Leak-Proof: The container must have a secure, tightly fitting lid to prevent spills and evaporation.
-
Properly Labeled: Affix a hazardous waste label to the container immediately upon starting waste collection.
Table 2: Hazardous Waste Label Information
| Field | Description |
| Generator's Name and Location | Fill in the name of the principal investigator and the laboratory room number. |
| Chemical Name | Clearly write "this compound". Do not use abbreviations. |
| CAS Number | 106690-38-4[1] |
| Hazard Characteristics | Check the boxes for "Toxic" and "Flammable" as a precautionary measure. |
| Accumulation Start Date | The date the first piece of waste is placed in the container. |
| Container Contents | List all components in the container, including any solvents used for decontamination. |
Step 3: Interim Storage in a Satellite Accumulation Area (SAA)
Designate a specific, secure location within the laboratory as a Satellite Accumulation Area for the temporary storage of the hazardous waste container. The SAA must be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from sources of ignition and incompatible chemicals.
Step 4: Arranging for Final Disposal
Once the waste container is full or has been in the SAA for a designated period (typically not exceeding one year), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. Provide the EHS team with a complete inventory of the waste container's contents.
III. Experimental Workflow and Disposal Logic
The following diagrams illustrate the procedural flow for handling and disposing of this compound.
Caption: Experimental Workflow for this compound Handling and Disposal.
Caption: Disposal Decision Logic for this compound.
References
Essential Safety and Operational Protocols for 4-Methoxypicolinohydrazide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This document provides critical safety and logistical information for the handling of 4-Methoxypicolinohydrazide, including comprehensive operational and disposal plans. Adherence to these guidelines is essential to mitigate risks and ensure the well-being of all laboratory personnel.
Compound Information:
-
Chemical Name: this compound
-
Molecular Formula: C₇H₉N₃O₂
-
Molecular Weight: 167.17 g/mol
Hazard Assessment and Engineering Controls
As a hydrazide derivative, this compound should be handled with caution. Hydrazine compounds are known to be hazardous and may be toxic and carcinogenic.[1][2] Based on the safety data for the closely related isomer, 5-Methoxypicolinohydrazide, this compound is classified as harmful if swallowed, a cause of skin and serious eye irritation, and may cause respiratory irritation.[3]
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, including weighing, preparing solutions, and conducting reactions, must be performed in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[1]
-
Designated Area: The work area where this compound is handled should be clearly designated for hazardous substance use.
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory to prevent accidental exposure through skin contact, eye contact, or inhalation.[5]
| Body Part | Required PPE | Material/Standard |
| Hands | Chemical-resistant gloves | Nitrile or Neoprene are recommended. Consult the glove manufacturer's resistance chart.[1] |
| Eyes | Safety goggles or a face shield | ANSI Z87.1-compliant. A face shield should be worn over safety goggles if there is a splash hazard.[2][5] |
| Body | Flame-resistant lab coat and a chemical-resistant apron | --- |
| Respiratory | Air-purifying respirator with appropriate cartridges | Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls if risk assessment indicates a need.[1] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Pre-Experiment:
- Review Safety Data: Before handling, thoroughly review the available safety information for this compound and related hydrazide compounds.
- Don PPE: Put on all required personal protective equipment as outlined in the table above.
- Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.
- Assemble Equipment: Gather all necessary glassware and equipment and place it within the fume hood.
2. Handling and Experimentation:
- Weighing: Carefully weigh the required amount of this compound in a tared container inside the fume hood.
- Solution Preparation: Slowly add the compound to the solvent in a flask or beaker with stirring. Avoid creating dust or splashes.
- Reaction: Conduct all experimental procedures involving this compound within the fume hood.
- Container Sealing: Keep all containers with this compound tightly sealed when not in use.
3. Post-Experiment and Decontamination:
- Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., ethanol or methanol) three times. Collect the rinsate as hazardous waste. Then, wash the glassware with soap and water.
- Clean Work Area: Wipe down the work surface in the fume hood with a decontaminating solution. Dispose of the bench paper and cleaning materials as hazardous waste.
- Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.
Disposal Plan
The disposal of this compound and any contaminated materials must comply with all applicable federal, state, and local regulations for hazardous waste.[6][7]
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound, contaminated bench paper, gloves, and other solid materials in a dedicated, clearly labeled, and sealed hazardous waste container.[7]
-
Liquid Waste: Collect all liquid waste containing this compound, including reaction mixtures and rinsates, in a separate, compatible, and clearly labeled hazardous waste container.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
Waste Storage and Disposal:
-
Labeling: All waste containers must be accurately labeled with the full chemical name ("this compound Waste") and appropriate hazard symbols.[7]
-
Storage: Store sealed waste containers in a designated and secure hazardous waste accumulation area, away from incompatible materials.[7]
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[7]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
